Product packaging for Methyl 2-amino-4-methoxybutanoate(Cat. No.:CAS No. 225102-33-0)

Methyl 2-amino-4-methoxybutanoate

Cat. No.: B3117638
CAS No.: 225102-33-0
M. Wt: 147.17 g/mol
InChI Key: HAHAXWOXUNSINQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxybutanoate (CAS 225102-33-0) is a chemical compound offered for research and development purposes. It has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . Its structure is defined by the SMILES notation COCCC(C(=O)OC)N . This product is intended for research applications only and is not intended for diagnostic, therapeutic, or personal use. Specific details regarding this compound's applications and mechanism of action in research settings are not widely published in the available scientific literature. Researchers are encouraged to handle all laboratory chemicals with appropriate precautions. Please refer to the product's Safety Data Sheet for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B3117638 Methyl 2-amino-4-methoxybutanoate CAS No. 225102-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-9-4-3-5(7)6(8)10-2/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHAXWOXUNSINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for Methyl 2-amino-4-methoxybutanoate, a valuable amino acid derivative for pharmaceutical and research applications. The synthesis is presented as a three-step process commencing with the formation of the key intermediate, 2-amino-4-hydroxybutanoic acid (homoserine). Subsequent steps involve the selective O-methylation of the side-chain hydroxyl group, followed by the esterification of the carboxylic acid moiety. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the reaction sequence.

Introduction

This compound is a non-proteinogenic amino acid ester with potential applications in drug discovery and development as a building block for complex molecules and as a peptidomimetic. Its synthesis requires a strategic approach to functional group manipulation. The pathway outlined in this guide focuses on the use of readily available starting materials and established chemical transformations to afford the target compound.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence starting from a suitable precursor to form 2-amino-4-hydroxybutanoic acid. This intermediate then undergoes selective methylation of the hydroxyl group, followed by esterification of the carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-4-hydroxybutanoic acid cluster_1 Step 2: O-Methylation cluster_2 Step 3: Esterification Precursor Precursor Intermediate_A 2-Amino-4-hydroxybutanoic acid Precursor->Intermediate_A Various Methods Intermediate_B 2-Amino-4-methoxybutanoic acid Intermediate_A->Intermediate_B Methylating Agent Final_Product This compound Intermediate_B->Final_Product Methanol, Acid Catalyst

Figure 1: Overall synthesis pathway for this compound.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Synthesis of Hydroxy Amino Acid2-PyrrolidoneN-Bromosuccinimide, Sodium Acetate, Hydrochloric Acid2-Amino-4-hydroxybutanoic acid~40-55%
2O-Methylation2-Amino-4-hydroxybutanoic acidMethyl iodide, Base2-Amino-4-methoxybutanoic acidNot specified
3Fischer Esterification2-Amino-4-methoxybutanoic acidMethanol, Thionyl Chloride or TrimethylchlorosilaneThis compoundGood to Excellent

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxybutanoic acid from 2-Pyrrolidone

This procedure describes a chemical synthesis of the key intermediate, 2-amino-4-hydroxybutanoic acid, starting from 2-pyrrolidone.[1]

Experimental Workflow:

Step1_Workflow Start 2-Pyrrolidone Step1_1 Treatment with Dimethylsulfate Start->Step1_1 Step1_2 Bromination with NBS Step1_1->Step1_2 Step1_3 Acetoxylation with Sodium Acetate Step1_2->Step1_3 Step1_4 Acid Hydrolysis Step1_3->Step1_4 End 2-Amino-4-hydroxybutanoic acid Step1_4->End

Figure 2: Workflow for the synthesis of 2-Amino-4-hydroxybutanoic acid.

Methodology:

  • Formation of 2-methoxy-1-pyrroline: 2-Pyrrolidone is treated with dimethyl sulfate to form the imino ether, 2-methoxy-1-pyrroline.[1]

  • Bromination: The resulting 2-methoxy-1-pyrroline is brominated at the 3-position using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, typically under reflux.[1]

  • Acetoxylation: The 3-bromo intermediate is then subjected to acetoxylation. This can be achieved by reacting it with sodium acetate. In some cases, the use of a phase-transfer catalyst like 18-crown-6 in a solvent such as acetonitrile can facilitate this substitution. Alternatively, the reaction can be performed in dimethyl sulfoxide (DMSO) with sodium acetate or silver acetate.[1]

  • Hydrolysis: The resulting 3-acetoxy-2-methoxy-1-pyrroline is hydrolyzed with a strong acid, such as hydrochloric acid, to yield DL-4-amino-2-hydroxybutyric acid.[1]

Purification: The final product can be purified by crystallization.

Step 2: O-Methylation of 2-Amino-4-hydroxybutanoic acid

This step involves the selective methylation of the primary hydroxyl group in the side chain of 2-amino-4-hydroxybutanoic acid.

Methodology:

A common method for the N-methylation of amino acids involves the use of sodium hydride and methyl iodide.[2] For selective O-methylation, the amino group must be protected. A plausible approach involves the following:

  • N-Protection: The amino group of 2-amino-4-hydroxybutanoic acid is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent N-methylation.

  • O-Methylation: The N-protected intermediate is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF or DMF) to methylate the hydroxyl group.

  • N-Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc) to yield 2-amino-4-methoxybutanoic acid.

Step 3: Fischer Esterification of 2-Amino-4-methoxybutanoic acid

The final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer-Speier esterification is a standard and effective method for this transformation.[3][4]

Experimental Workflow:

Step3_Workflow Start 2-Amino-4-methoxybutanoic acid Step3_1 Dissolve in Methanol Start->Step3_1 Step3_2 Add Acid Catalyst (e.g., SOCl2 or TMSCl) Step3_1->Step3_2 Step3_3 Stir at Room Temperature or Reflux Step3_2->Step3_3 Step3_4 Workup and Purification Step3_3->Step3_4 End This compound Step3_4->End

Figure 3: Workflow for the Fischer Esterification.

Methodology using Thionyl Chloride/Methanol: [3]

  • Reaction Setup: 2-Amino-4-methoxybutanoic acid is suspended in methanol.

  • Addition of Thionyl Chloride: The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.

  • Reaction: The reaction mixture is then typically stirred at room temperature or gently refluxed for a period of time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The solvent is removed under reduced pressure, and the resulting crude product, typically the hydrochloride salt of the methyl ester, is then purified.

Methodology using Trimethylchlorosilane/Methanol: [5]

  • Reaction Setup: The amino acid is placed in a round-bottom flask.

  • Addition of Reagents: Freshly distilled trimethylchlorosilane (TMSCl) is added slowly, followed by methanol.

  • Reaction: The resulting solution or suspension is stirred at room temperature until the reaction is complete, as monitored by TLC.[5]

  • Workup: The reaction mixture is concentrated on a rotary evaporator to yield the product, typically as the hydrochloride salt.[5]

Purification: The final product can be purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step pathway involving the initial formation of 2-amino-4-hydroxybutanoic acid, followed by selective O-methylation and subsequent Fischer esterification. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable compound for further investigation and application in various scientific disciplines. Further optimization of each step may be required to achieve higher overall yields.

References

An In-depth Technical Guide to Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on Methyl 2-amino-4-methoxybutanoate is limited in publicly available scientific literature. This guide provides the available data for the specified compound and its hydrochloride salt. To offer a broader context for its potential chemical properties, comparative data for the related but structurally distinct compound, Methyl 4-amino-2-methoxybenzoate, is also presented. This information should be used for reference purposes only and is not a substitute for experimental verification.

Core Chemical Properties of this compound Hydrochloride

This compound hydrochloride is the salt form of the parent compound. While experimental data is scarce, predicted properties and supplier information provide a basic profile.

PropertyValueSource
CAS Number 80103-07-7CymitQuimica
Molecular Formula C₆H₁₄ClNO₃PubChem[1]
Molecular Weight 183.63 g/mol CymitQuimica
Monoisotopic Mass 183.066246 g/mol PubChem[1]
Predicted XlogP -0.5PubChem[1]
Purity Min. 95%CymitQuimica

Note: The XlogP value suggests the compound is likely to be hydrophilic.

Comparative Physicochemical Data: Methyl 4-amino-2-methoxybenzoate

To provide a comparative reference, the following table summarizes the properties of Methyl 4-amino-2-methoxybenzoate, an aromatic isomer. It is crucial to note that the chemical structure and properties of this compound are different from this compound.

PropertyValueSource
CAS Number 27492-84-8Sigma-Aldrich[2]
Molecular Formula C₉H₁₁NO₃Sigma-Aldrich[2]
Molecular Weight 181.19 g/mol Sigma-Aldrich[2]
Melting Point 155-159 °C (lit.)Sigma-Aldrich[2]
Form SolidSigma-Aldrich[2]
Assay 97%Sigma-Aldrich[2]

Experimental Protocols

3.1. General Synthesis of Amino Acid Esters (Illustrative)

The synthesis of a methyl ester of an amino acid, such as this compound, would typically involve the esterification of the parent amino acid, 2-amino-4-methoxybutanoic acid. A common method is the Fischer esterification.

Reaction:

2-amino-4-methoxybutanoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Illustrative Protocol:

  • Dissolution: Dissolve 2-amino-4-methoxybutanoic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂) or a pre-saturated solution of hydrogen chloride in methanol. The addition of thionyl chloride is typically performed dropwise at a low temperature (e.g., 0 °C) due to the exothermic reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the excess methanol under reduced pressure. The resulting crude product, likely the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

3.2. Analytical Characterization Workflow

The structural confirmation of the synthesized this compound would involve a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amine (N-H), ester (C=O), and ether (C-O-C) bonds.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the reviewed literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Amino acid derivatives can have diverse biological roles, but the activity of this particular compound has not been characterized.

Visualizations

As specific experimental workflows and signaling pathways for this compound are not documented, the following diagrams represent generalized processes relevant to the study of such a compound.

G General Workflow for Chemical Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., 2-amino-4-methoxybutanoic acid, Methanol) reaction Esterification Reaction (e.g., Fischer Esterification) start->reaction Acid Catalyst workup Reaction Work-up (Solvent Removal, Extraction) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product (this compound) purification->product Characterization nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir hplc Purity Analysis (HPLC) product->hplc G Hypothetical Drug Development Pathway compound Test Compound (this compound) in_vitro In Vitro Studies (Cell-based assays, Enzyme inhibition) compound->in_vitro Screening in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo Lead Identification pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd Efficacy & Dosing toxicology Toxicology Studies pk_pd->toxicology Safety Assessment clinical_trials Clinical Trials toxicology->clinical_trials Regulatory Approval

References

"Methyl 2-amino-4-methoxybutanoate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic properties of chemical compounds is fundamental for structure elucidation and characterization. This guide focuses on the predicted spectroscopic data for Methyl 2-amino-4-methoxybutanoate, providing an in-depth overview for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure.

Predicted Spectroscopic Data

The spectroscopic data presented herein are predicted based on the functional groups and overall structure of this compound. These predictions are valuable for anticipating experimental outcomes and for the preliminary identification of the compound.

Predicted Proton (¹H) NMR Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-OCH₃ (ester)3.6 - 3.8Singlet3H
-OCH₃ (ether)3.2 - 3.4Singlet3H
H23.5 - 3.7Triplet1H
H43.3 - 3.5Triplet2H
H31.8 - 2.1Multiplet2H
-NH₂1.5 - 2.5 (broad)Singlet2H
Predicted Carbon-¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)172 - 176
C252 - 58
C468 - 72
-OCH₃ (ester)51 - 53
-OCH₃ (ether)58 - 60
C330 - 35
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show absorption bands characteristic of the functional groups present.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (alkane)2850 - 3000Medium to Strong
C=O Stretch (ester)1735 - 1750Strong
C-O Stretch (ester)1150 - 1250Strong
C-O Stretch (ether)1070 - 1150Strong
N-H Bend (amine)1590 - 1650Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 147.09 g/mol . PubChem provides predicted collision cross section data for various adducts of the hydrochloride salt of the compound.[1]

IonPredicted m/z
[M+H]⁺148.1022
[M+Na]⁺170.0841

Expected Fragmentation Patterns:

  • Loss of the methoxy group from the ester (-OCH₃) resulting in a fragment at m/z 116.

  • Loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 88.

  • Cleavage of the C-C bond between C2 and C3.

  • Loss of the aminomethyl ester fragment.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for a Chemical Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. If the sample is a liquid, a drop can be placed directly between two salt plates.

  • Data Acquisition: Place the salt plate(s) in the sample holder of an FTIR spectrometer.

  • Background Spectrum: Record a background spectrum of the clean, empty salt plate(s).

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives. In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are generated.

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to aid in structural elucidation.

References

A Technical Guide to Methyl 2-amino-4-methoxybutanoate: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of Methyl 2-amino-4-methoxybutanoate, a non-standard amino acid derivative. Due to its limited commercial availability, this document focuses on the synthesis and properties of its precursor, 2-amino-4-methoxybutanoic acid, and outlines established protocols for its esterification to the target methyl ester.

Physicochemical Properties

PropertyValueSource
CAS Number 4385-91-5[1]
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Melting Point 253.00 °C[1]
Boiling Point 284.70 °C[1]
Flash Point 126.00 °C[1]
Physical Form Powder[2]
Storage Temperature 2°C - 8°C[1]

Synthesis and Esterification

The synthesis of this compound can be conceptualized as a two-step process: the synthesis of the parent amino acid followed by its esterification.

One reported method for the synthesis of 2-amino-4-methoxybutanoic acid involves the reaction of malonic acid with an amine or an amide.[1][2]

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental reaction in organic chemistry. For amino acids, several efficient methods have been developed.

General Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

  • Materials: 2-amino-4-methoxybutanoic acid, Methanol (large excess, acts as solvent and reagent), Acid Catalyst (e.g., Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)).

  • Procedure:

    • Suspend 2-amino-4-methoxybutanoic acid in methanol.

    • Carefully add a catalytic amount of the acid catalyst.

    • The mixture is then heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess methanol is removed under reduced pressure.

    • The residue is then worked up, which typically involves neutralization of the acid catalyst and extraction of the ester into an organic solvent.

    • The final product can be purified by distillation or chromatography.

Alternative Experimental Protocol: Trimethylchlorosilane (TMSCl) in Methanol

This method offers mild reaction conditions and often results in good to excellent yields of the amino acid methyl ester hydrochloride.[4][5][6]

  • Materials: 2-amino-4-methoxybutanoic acid, Methanol, Trimethylchlorosilane (TMSCl).

  • Procedure:

    • Suspend the amino acid in methanol at room temperature.

    • Slowly add trimethylchlorosilane to the suspension.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

    • The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.

Biological and Chemical Significance

2-amino-4-methoxybutanoic acid has been identified as a diagnostic agent and has shown antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa.[1][2] It has also been utilized as a substrate in peptide synthesis.[1][2] Derivatives of similar amino acids are being explored for their therapeutic potential. For instance, derivatives of N-substituted-β-amino acids have demonstrated antimicrobial and antifungal properties.

The esterification of amino acids is a crucial step in peptide synthesis and in the development of pharmacologically active molecules. Esters of amino acids can serve as intermediates for the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands.

Visualized Workflows and Pathways

Synthesis_Pathway Malonic Acid Malonic Acid Reaction_1 Reaction Malonic Acid->Reaction_1 Amine/Amide Amine/Amide Amine/Amide->Reaction_1 2-amino-4-methoxybutanoic acid 2-amino-4-methoxybutanoic acid Reaction_1->2-amino-4-methoxybutanoic acid Esterification Esterification 2-amino-4-methoxybutanoic acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Reactants Suspend Amino Acid in Methanol Start->Reactants Addition Add Acid Catalyst (e.g., H2SO4 or TMSCl) Reactants->Addition Reaction Stir at Appropriate Temperature Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Solvent Removal and Neutralization/Extraction Monitoring->Workup Reaction Complete Purification Purify by Distillation or Chromatography Workup->Purification Product Pure Methyl Ester Purification->Product

Caption: General experimental workflow for amino acid esterification.

References

"Methyl 2-amino-4-methoxybutanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular properties of Methyl 2-amino-4-methoxybutanoate, a chemical compound of interest in various research and development applications. The focus of this guide is to establish the fundamental physicochemical properties of this molecule, specifically its molecular formula and weight, based on its chemical structure.

Physicochemical Properties

A thorough understanding of a molecule's molecular weight and formula is foundational for all subsequent experimental and theoretical work, including stoichiometry, reaction kinetics, and analytical characterization.

The molecular formula and weight of this compound have been determined through structural analysis and calculation. The key quantitative data are summarized in the table below for clarity and ease of reference.

ParameterValue
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol

Methodology for Structural and Molecular Weight Determination

The molecular formula of this compound was deduced from its IUPAC name, which systematically describes its chemical structure. The molecular weight was then calculated based on this formula.

1. Derivation of the Molecular Formula:

The name "this compound" can be deconstructed to reveal its constituent atoms:

  • Butanoate: This indicates a four-carbon chain forming the backbone of the molecule, including the carboxyl carbon.

  • Methyl: The prefix "Methyl" signifies a methyl ester, where a methyl group (-CH₃) is attached to the carboxylate oxygen.

  • 2-amino: An amino group (-NH₂) is bonded to the second carbon of the butanoate chain.

  • 4-methoxy: A methoxy group (-OCH₃) is attached to the fourth carbon of the butanoate chain.

From this structural information, the atoms are tallied:

  • Carbon (C): 4 from the butanoate chain + 1 from the methyl ester + 1 from the methoxy group = 6 Carbon atoms.

  • Hydrogen (H): 7 from the butanoate backbone and amino group + 3 from the methyl ester + 3 from the methoxy group = 13 Hydrogen atoms.

  • Nitrogen (N): 1 from the amino group = 1 Nitrogen atom.

  • Oxygen (O): 2 from the ester group + 1 from the methoxy group = 3 Oxygen atoms.

This leads to the molecular formula C₆H₁₃NO₃ .

2. Calculation of the Molecular Weight:

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:

  • Atomic weight of Carbon (C) ≈ 12.011 u

  • Atomic weight of Hydrogen (H) ≈ 1.008 u

  • Atomic weight of Nitrogen (N) ≈ 14.007 u

  • Atomic weight of Oxygen (O) ≈ 15.999 u

The molecular weight (MW) is calculated as follows: MW = (6 × 12.011) + (13 × 1.008) + (1 × 14.007) + (3 × 15.999) MW = 72.066 + 13.104 + 14.007 + 47.997 MW = 147.174 g/mol

Logical Workflow for Property Determination

The following diagram illustrates the logical process followed to determine the molecular formula and weight of this compound from its chemical name.

G A Chemical Name This compound B Structural Components Methyl Ester (-COOCH₃) 2-Amino Group (-NH₂) 4-Methoxy Group (-OCH₃) Butanoate Chain (-C₄H₇-) A->B Deconstruction C Atomic Composition Carbon (C): 6 Hydrogen (H): 13 Nitrogen (N): 1 Oxygen (O): 3 B->C Atom Tally D Molecular Formula C₆H₁₃NO₃ C->D Compilation F Molecular Weight 147.17 g/mol D->F Calculation E Standard Atomic Weights C: 12.011 H: 1.008 N: 14.007 O: 15.999 E->F Uses

Caption: Derivation of Molecular Formula and Weight.

The Synthetic Utility of 2-Amino-4-methoxybutanoic Acid and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of organic synthesis, the strategic selection of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Amino acids and their derivatives have long been revered for their inherent chirality and versatile functional groups, serving as foundational starting materials in the synthesis of a myriad of bioactive molecules and pharmaceuticals. This technical guide focuses on the synthesis and application of 2-amino-4-methoxybutanoic acid and its conceptual derivative, methyl 2-amino-4-methoxybutanoate, as a valuable, albeit less common, chiral building block. While direct literature on "this compound" is sparse, this guide will leverage data on its parent amino acid and related analogues to provide a comprehensive overview of its synthetic potential for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The properties of the parent amino acid, 2-amino-4-methoxybutanoic acid, provide a strong proxy for its methyl ester derivative.

PropertyValueReference
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 4385-91-5[1]
Melting Point 253.00 °C[1]
Boiling Point 284.70 °C[1]
Flash Point 126.00 °C[1]
SMILES COCCC(C(=O)O)N[1]
Storage Temperature 2°C - 8°C[1]

Synthesis of 2-Amino-4-methoxybutanoic Acid

The synthesis of 2-amino-4-methoxybutanoic acid can be achieved through various established methodologies for amino acid synthesis. One common conceptual approach involves the alkylation of a glycine equivalent or a Strecker synthesis starting from the corresponding aldehyde.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 3-Methoxypropanal strecker Strecker Synthesis start1->strecker start2 Ammonia & Cyanide Source start2->strecker hydrolysis Nitrile Hydrolysis strecker->hydrolysis product 2-Amino-4-methoxybutanoic Acid hydrolysis->product

Conceptual workflow for the synthesis of 2-amino-4-methoxybutanoic acid.
Experimental Protocol: Strecker Synthesis of α-Amino Acids (General Procedure)

The following is a generalized experimental protocol for the Strecker synthesis, which can be adapted for the preparation of 2-amino-4-methoxybutanoic acid from 3-methoxypropanal.

  • Formation of the α-aminonitrile: To a cooled solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., aqueous ammonia or an alcohol/water mixture), add a cyanide source (e.g., sodium cyanide or potassium cyanide, 1.0-1.2 eq) and an ammonium salt (e.g., ammonium chloride, 1.0-1.5 eq). The reaction mixture is stirred at a controlled temperature (typically 0 °C to room temperature) for several hours until the formation of the α-aminonitrile is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Hydrolysis to the amino acid: The resulting α-aminonitrile is then subjected to hydrolysis without purification. This is typically achieved by heating the reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution). The hydrolysis is carried out at reflux for several hours.

  • Isolation and purification: After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid, leading to its precipitation. The crude amino acid is then collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol or acetone), and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Organic Synthesis

2-Amino-4-methoxybutanoic acid and its ester derivatives are valuable chiral building blocks due to the presence of three key functional groups: the amine, the carboxylic acid (or ester), and the methoxy ether.[2] These functionalities allow for a wide range of chemical transformations, making this scaffold attractive for the synthesis of complex nitrogen-containing molecules.[2]

As a Chiral Precursor in Pharmaceutical Synthesis

The structural motif of a γ-alkoxy-α-amino acid is found in various biologically active compounds. The methoxy group can influence the molecule's conformation and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.

G cluster_building_block Chiral Building Block cluster_transformations Synthetic Transformations cluster_outcome Target Molecules & Applications building_block 2-Amino-4-methoxybutanoic Acid (or its methyl ester) protection N- and/or O-Protection building_block->protection coupling Peptide Coupling / Amidation protection->coupling modification Side-Chain Modification protection->modification peptidomimetics Peptidomimetics coupling->peptidomimetics heterocycles Chiral Heterocycles modification->heterocycles api Active Pharmaceutical Ingredients (APIs) peptidomimetics->api heterocycles->api

Application of the building block in the synthesis of target molecules.
Key Synthetic Transformations and Experimental Protocols

For use in peptide synthesis or other coupling reactions, the amino and carboxyl groups of 2-amino-4-methoxybutanoic acid must be appropriately protected and activated.

Experimental Protocol: N-Boc Protection of an Amino Acid (General Procedure)

  • Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, THF, or tert-butanol) and water.

  • Basification: Add a base (e.g., sodium hydroxide or triethylamine, 2.0-3.0 eq) to the solution to deprotonate the amino group.

  • Addition of Boc-anhydride: To the cooled solution (0 °C), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) either neat or as a solution in the organic solvent used.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Work-up and Isolation: After the reaction is complete, remove the organic solvent under reduced pressure. The aqueous residue is then acidified to a pH of 2-3 with a cold aqueous acid solution (e.g., 1 M HCl or citric acid). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the N-Boc protected amino acid.

Once protected, the carboxyl group can be activated for coupling with an amine.

Experimental Protocol: Peptide Coupling using HBTU (General Procedure)

  • Activation: To a solution of the N-protected amino acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add a coupling agent such as HBTU (1.0-1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq). The mixture is stirred at 0 °C for a few minutes to form the activated ester.

  • Coupling: The amine component (as a salt, 1.0 eq) is added to the reaction mixture, and stirring is continued at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with an aqueous acid solution, an aqueous base solution (e.g., saturated sodium bicarbonate), and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.

Conclusion

While "this compound" itself is not a widely documented reagent, its parent amino acid, 2-amino-4-methoxybutanoic acid, represents a versatile chiral building block with significant potential in organic synthesis. Its trifunctional nature allows for diverse synthetic manipulations, making it a valuable precursor for the construction of complex, stereochemically defined molecules, including peptidomimetics and other potential pharmaceutical candidates. The experimental protocols and synthetic workflows provided in this guide offer a practical framework for researchers to incorporate this and related chiral building blocks into their synthetic strategies. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the exploration of novel chiral synthons like 2-amino-4-methoxybutanoic acid will undoubtedly play a crucial role in advancing the field.

References

An In-depth Technical Guide to Methyl 2-amino-4-methoxybutanoate Derivatives and Analogs as S-Adenosylmethionine Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-amino-4-methoxybutanoate and its derivatives and analogs, with a primary focus on their role as inhibitors of S-adenosylmethionine (SAM) synthetase. S-adenosylmethionine is a crucial molecule involved in numerous cellular processes, making its synthesis a key target for therapeutic intervention in various diseases, including cancer and infectious diseases. This document details the synthesis, biological activity, and potential therapeutic applications of this class of compounds, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Compound and its Significance

This compound is a non-proteinogenic amino acid ester. Its parent amino acid, 2-amino-4-methoxybutanoic acid, has been identified as an analog of methionine. This structural similarity is the basis for the biological activity of its derivatives, particularly their ability to inhibit S-adenosylmethionine (SAM) synthetase (also known as methionine adenosyltransferase, MAT). SAM synthetase catalyzes the conversion of methionine and ATP into S-adenosylmethionine, the primary methyl group donor in most transmethylation reactions within the cell.

Derivatives and Analogs of Interest

Several derivatives and analogs of the core structure have been investigated for their biological activity. A key analog, L-2-amino-4-methoxy-cis-but-3-enoic acid, has been identified as a potent inhibitor of SAM synthetase.[1] Another related compound, L-2-amino-4-methylthio-cis-but-3-enoic acid, also demonstrates inhibitory activity against SAM synthetase isozymes.[2] These findings underscore the potential of modifying the 4-position and the saturation of the carbon chain to modulate inhibitory potency.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of these compounds against SAM synthetase is a critical parameter for their evaluation as potential drug candidates. The following table summarizes the available quantitative data for a key analog.

CompoundTarget Enzyme/IsozymeInhibition Constant (Ki)Michaelis Constant (Km)Reference
L-2-amino-4-methylthio-cis-but-3-enoic acidAdoMet synthetase I21 µM555 µM[2]
L-2-amino-4-methylthio-cis-but-3-enoic acidAdoMet synthetase II5.7 µM33 µM[2]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is applicable to a wide range of amino acids, including aliphatic ones, and offers mild reaction conditions and good to excellent yields.

General Protocol for Esterification:

  • To the amino acid (1 equivalent), add freshly distilled trimethylchlorosilane (2 equivalents) slowly with stirring.

  • Add methanol as the solvent and continue stirring the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

For the synthesis of unsaturated analogs such as L-2-amino-4-methoxy-trans-but-3-enoic acid, a multi-step synthesis starting from an aspartic semialdehyde derivative can be employed. This involves the formation of an enol ether moiety followed by enzymatic resolution to obtain the desired stereoisomer.[3]

S-Adenosylmethionine Synthetase Inhibition Assay

The activity of SAM synthetase and the inhibitory potential of compounds can be determined using a variety of methods. A common approach involves measuring the formation of radiolabeled SAM from radiolabeled methionine.

General Protocol for SAM Synthetase Assay:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the purified SAM synthetase enzyme and L-[methyl-¹⁴C]-methionine.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction, for example, by adding perchloric acid.

  • Separate the product, [¹⁴C]S-adenosylmethionine, from the unreacted substrate using a suitable method like ion-exchange chromatography.

  • Quantify the amount of radioactive product formed using liquid scintillation counting.

  • Calculate the enzyme activity and determine the IC50 or Ki values for the inhibitor.[4]

Signaling Pathways and Mechanism of Action

Inhibition of SAM synthetase by this compound derivatives and analogs directly impacts the cellular pool of S-adenosylmethionine. SAM is a critical hub in cellular metabolism, participating in three major pathways:

  • Transmethylation: SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, which are crucial for epigenetic regulation, gene expression, and signal transduction.

  • Transsulfuration: This pathway leads to the synthesis of cysteine, which is a precursor for the major intracellular antioxidant, glutathione.

  • Polyamine Synthesis: After decarboxylation, SAM provides the aminopropyl group for the synthesis of polyamines like spermidine and spermine, which are essential for cell growth and proliferation.

By depleting the cellular SAM pool, these inhibitors can disrupt these fundamental processes, leading to cell cycle arrest, apoptosis, and inhibition of proliferation, which are desirable outcomes in cancer therapy.

SAM_Signaling_Pathways Met Methionine SAM_Synthetase SAM Synthetase (MAT) Met->SAM_Synthetase ATP ATP ATP->SAM_Synthetase SAM S-Adenosylmethionine (SAM) SAM_Synthetase->SAM Synthesis Inhibitor This compound Analogs Inhibitor->SAM_Synthetase Inhibition Transmethylation Transmethylation (DNA, RNA, Protein Methylation) SAM->Transmethylation Transsulfuration Transsulfuration (Cysteine, Glutathione Synthesis) SAM->Transsulfuration Polyamine Polyamine Synthesis (Spermidine, Spermine) SAM->Polyamine Cell_Processes Cell Growth, Proliferation, Epigenetic Regulation Transmethylation->Cell_Processes Transsulfuration->Cell_Processes Polyamine->Cell_Processes

Figure 1. Inhibition of SAM Synthesis and Downstream Pathways.

Experimental Workflow for Inhibitor Screening and Characterization

The process of identifying and characterizing novel inhibitors of SAM synthetase based on the this compound scaffold follows a structured workflow.

Inhibitor_Screening_Workflow Start Start: Scaffold Identification (this compound) Synthesis Derivative & Analog Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Enzyme Assay (SAM Synthetase) Purification->In_Vitro_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) In_Vitro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies SAR->In_Vivo_Studies Promising Compounds Lead_Optimization->Synthesis End End: Preclinical Candidate In_Vivo_Studies->End

Figure 2. Workflow for Inhibitor Development.

Conclusion and Future Directions

Derivatives and analogs of this compound represent a promising class of S-adenosylmethionine synthetase inhibitors. Their structural similarity to the natural substrate, methionine, provides a strong basis for rational drug design. The available data, particularly for unsaturated analogs, demonstrate potent inhibition of the target enzyme. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship. This will involve modifications at the 4-position, exploration of different stereoisomers, and variations in the carbon chain length and saturation. In-depth studies on the effects of these inhibitors on cellular signaling pathways and their efficacy in relevant disease models will be crucial for their translation into clinical applications. The development of more potent and selective inhibitors of SAM synthetase holds significant promise for the treatment of cancer and other diseases characterized by metabolic dysregulation.

References

Navigating the Solubility Landscape of Methyl 2-amino-4-methoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – This technical guide offers an in-depth exploration of the solubility characteristics of Methyl 2-amino-4-methoxybutanoate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document provides a foundational understanding of its solubility in different solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical and biological systems. It is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring an amino group, an ester, and a methoxy ether, suggests a degree of polarity, influencing its interaction with different solvent systems. Factors such as temperature, pressure, and the pH of the medium also play a significant role in its solubility profile.

Solubility Profile of Structurally Similar Compounds

Table 1: Qualitative and Limited Quantitative Solubility of L-Methionine methyl ester hydrochloride

SolventSolubility Description
WaterSoluble[1][2][3]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]
MethanolA 5% solution is clear and colorless to light yellow[4]

Note: This data is for the structurally similar compound L-Methionine methyl ester hydrochloride and should be considered as an estimation for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is frequently determined using the shake-flask method, a robust and widely accepted technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-72 hours) A->B C Allow undissolved solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute the filtrate E->F G Quantify concentration using analytical method (e.g., HPLC) F->G H Calculate solubility G->H

Shake-Flask Method Workflow

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, an understanding of its structural features and the solubility of analogous compounds provides valuable guidance for its handling and application in research and development. The detailed experimental protocol and workflow provided in this guide offer a standardized approach for researchers to determine its solubility in various solvent systems, enabling more precise control over reaction conditions and formulation development.

References

Unlocking Novel Therapeutic Avenues: A Technical Guide to Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of novel compound discovery, the strategic selection of foundational scaffolds is paramount. Methyl 2-amino-4-methoxybutanoate, a versatile small molecule, is emerging as a significant building block for the synthesis of innovative therapeutics. This technical guide provides a comprehensive overview of its chemical properties, potential applications in drug development, and detailed hypothetical experimental protocols. By presenting a consolidated resource, we aim to empower researchers to explore the full potential of this promising, yet under-researched, compound in their quest for next-generation medicines.

Introduction: The Potential of a Versatile Scaffold

This compound (and its hydrochloride salt) is a synthetic amino acid derivative that holds considerable promise as a versatile scaffold in medicinal chemistry and drug discovery. Its structure, featuring a protected carboxylic acid (methyl ester), a primary amine, and a methoxy-terminated aliphatic chain, offers multiple points for chemical modification, making it an ideal starting material for the construction of diverse compound libraries.

The parent carboxylic acid, 2-amino-4-methoxybutanoic acid (also known as O-methylhomoserine), has been identified as a reactant in the synthesis of soluble guanylate cyclase (sGC) stimulators, a class of drugs with potential applications in treating cardiovascular diseases such as pulmonary hypertension. Furthermore, 2-amino-4-methoxybutanoic acid has been described as a diagnostic agent with antimicrobial properties and as a substrate in peptide synthesis. The methyl ester, this compound, serves as a more lipophilic and synthetically tractable version of this core structure, making it a valuable intermediate for creating analogues with improved pharmacokinetic profiles.

This guide will delve into the known characteristics of this compound, present its physicochemical data in a structured format, and provide detailed, generalized experimental protocols for its use in the synthesis of novel compounds.

Physicochemical Properties and Data

Quantitative data for this compound and its related forms have been compiled from various chemical suppliers and databases. These properties are essential for planning synthetic routes and for the computational modeling of its derivatives.

PropertyThis compoundThis compound HCl2-Amino-4-methoxybutanoic Acid
CAS Number 225102-33-080103-07-74385-91-5
Molecular Formula C6H13NO3C6H14ClNO3C5H11NO3
Molecular Weight 147.17 g/mol 183.63 g/mol 133.15 g/mol
Appearance Not specified (likely an oil)SolidSolid
Purity (Typical) >95%>95%>98%
Solubility Soluble in organic solventsSoluble in waterSoluble in water
SMILES COCCC(N)C(=O)OCCOCCC(N)C(=O)OC.ClCOCCC(N)C(=O)O
InChI Key HAHAXWOXUNSINQ-UHFFFAOYSA-NNot availableKFHRMMHGGBCRIV-UHFFFAOYSA-N

Experimental Protocols: A Gateway to Novel Derivatives

While specific, published synthetic protocols for novel compounds derived directly from this compound are scarce, its structure lends itself to well-established synthetic transformations. The following are detailed, representative protocols for key reactions that can be employed to generate a library of derivatives for screening.

General Protocol for N-Acylation

This protocol describes the formation of an amide bond at the primary amine, a common step in creating peptide-like structures or introducing diverse functional groups.

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (e.g., benzoic acid, acetic acid)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride and free the amine. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM.

  • Add the carboxylic acid/HATU solution to the amine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.

General Protocol for Reductive Amination

This protocol allows for the introduction of substituents at the amine through the reaction with an aldehyde or ketone.

Objective: To synthesize N-alkyl derivatives of this compound.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest (e.g., benzaldehyde)

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCM, add DIPEA (1.1 eq).

  • Stir the mixture for 30 minutes at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization of Potential Applications

The following diagrams, generated using Graphviz, illustrate the logical workflows and potential signaling pathway interactions where derivatives of this compound could be relevant.

experimental_workflow cluster_modification Chemical Modification cluster_library Compound Library start This compound acylation N-Acylation start->acylation reductive_amination N-Reductive Amination start->reductive_amination ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis amide_derivatives Amide Derivatives acylation->amide_derivatives amine_derivatives Secondary/Tertiary Amine Derivatives reductive_amination->amine_derivatives acid_derivatives Carboxylic Acid Derivatives ester_hydrolysis->acid_derivatives screening High-Throughput Screening amide_derivatives->screening amine_derivatives->screening acid_derivatives->screening

Caption: Synthetic workflow for generating a diverse compound library from this compound.

signaling_pathway cluster_sGC sGC Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP conversion vasodilation Vasodilation cGMP->vasodilation derivative Novel Derivative (sGC Stimulator) derivative->sGC Stimulation

Caption: Hypothesized mechanism of action for a derivative targeting the sGC signaling pathway.

logical_relationship cluster_core Core Structure cluster_intermediate Key Intermediate cluster_applications Potential Applications core 2-Amino-4-methoxybutanoic Acid intermediate This compound core->intermediate Esterification peptides Peptidomimetics intermediate->peptides Peptide Synthesis small_molecules Small Molecule Drugs intermediate->small_molecules Scaffold for Derivatization

Caption: Logical relationship between the core amino acid, its methyl ester intermediate, and potential therapeutic applications.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, resource for novel compound discovery. Its utility as a versatile chemical building block, derived from an amino acid with known biological relevance, positions it as a valuable starting point for the development of new therapeutic agents. The synthetic protocols and conceptual workflows presented in this guide are intended to serve as a foundational resource for researchers. Future investigations should focus on the systematic synthesis and screening of compound libraries derived from this scaffold to uncover novel biological activities and to elucidate its potential in addressing unmet medical needs. The exploration of this compound and its derivatives could lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols: Methyl 2-amino-4-methoxybutanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxybutanoate, systematically known as O-Methyl-L-homoserine, is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide synthesis. As a derivative of L-methionine where the sulfur atom is replaced by an oxygen, it allows for the introduction of a methoxyethyl side chain, offering unique steric and electronic properties to synthetic peptides. This modification can influence peptide conformation, stability, and biological activity, making it a target for peptidomimetic design and drug discovery.

These application notes provide a comprehensive overview of the incorporation of this compound into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The focus is on the widely used Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

Key Applications

The incorporation of O-Methyl-L-homoserine into peptide sequences is primarily driven by the desire to:

  • Enhance Metabolic Stability: The ether linkage in the side chain is generally more resistant to oxidation compared to the thioether in methionine, potentially leading to peptides with longer half-lives in vivo.

  • Modulate Receptor Binding and Activity: The replacement of methionine with its oxygen-containing isostere can alter the binding affinity and efficacy of peptide ligands for their cognate receptors.

  • Fine-tune Physicochemical Properties: The introduction of the methoxy group can impact the solubility and aggregation propensity of synthetic peptides.

  • Serve as a Conformationally Constraining Element: The specific stereochemistry and bond angles of the methoxyethyl side chain can influence the local peptide backbone conformation.

Physicochemical and Reagent Data

For successful incorporation, this compound is typically used in its N-terminally protected form, most commonly as Fmoc-O-methyl-L-homoserine .

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
(S)-Methyl 2-amino-4-methoxybutanoate HCl84508-11-2C₆H₁₄ClNO₃183.63White to off-white solid
N-Fmoc-O-methyl-L-homoserine173212-86-7C₂₀H₂₁NO₅355.39White to off-white powder

Illustrative Purity and Yield Data:

The following table provides an illustrative example of the expected purity and yield for the synthesis of a model hexapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X = O-Methyl-L-homoserine). Note: These values are representative and will vary depending on the sequence, scale, and specific conditions.

Peptide SequenceCrude Purity (by HPLC)Overall Yield (%)Observed Mass (M+H)⁺Expected Mass (M+H)⁺
Ac-YGG-F-(O-Me-hSer)-R-NH₂~75%~35%785.40 Da785.39 Da

Experimental Protocols

The following protocols are based on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of Fmoc-O-methyl-L-homoserine follows the general procedure for other protected amino acids.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g loading) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes at room temperature.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling: Incorporation of Fmoc-O-methyl-L-homoserine

Reagents:

  • Fmoc-O-methyl-L-homoserine: 3-5 equivalents relative to resin loading.

  • Coupling Reagent (e.g., HBTU/HATU): 3-5 equivalents.

  • Base (e.g., DIPEA): 6-10 equivalents.

  • Solvent: DMF.

Protocol:

  • In a separate vial, dissolve Fmoc-O-methyl-L-homoserine and the coupling reagent (e.g., HBTU) in DMF.

  • Add the base (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain yellow). If the test is positive, a recoupling step may be necessary.

Peptide Chain Elongation

Repeat the deprotection (Section 4.2) and coupling (Section 4.3) steps for each subsequent amino acid in the desired sequence.

Cleavage and Global Deprotection

Cleavage Cocktail (Reagent K - Modified):

  • Trifluoroacetic acid (TFA): 94%

  • Phenol: 2%

  • Water: 2%

  • Triisopropylsilane (TIS): 2%

Protocol:

  • After the final Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualized Workflows (Graphviz)

The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Cleavage Cleavage & Deprotection Resin Resin Swollen_Resin Swollen_Resin Resin->Swollen_Resin DMF Fmoc_Deprotection Fmoc_Deprotection Swollen_Resin->Fmoc_Deprotection Start Synthesis Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling Wash (DMF) Wash Wash Amino_Acid_Coupling->Wash Wash->Fmoc_Deprotection Repeat for next AA Final_Peptide_Resin Final_Peptide_Resin Wash->Final_Peptide_Resin Final Cycle Crude_Peptide Crude_Peptide Final_Peptide_Resin->Crude_Peptide TFA Cocktail Coupling_Reaction Reagents Fmoc-O-Me-hSer HBTU/DIPEA DMF Activation Pre-activation (1-2 min) Reagents->Activation Coupling Coupling Reaction (1-2 hours) Activation->Coupling Resin Deprotected Peptidyl-Resin (Free Amine) Resin->Coupling Coupled_Product Fmoc-Protected Peptidyl-Resin (Elongated Chain) Coupling->Coupled_Product

Application Notes and Protocols for Methyl 2-amino-4-methoxybutanoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed and publicly available scientific literature or patents specifically documenting the use of Methyl 2-amino-4-methoxybutanoate (CAS: 225102-33-0) as a direct intermediate in the synthesis of a marketed pharmaceutical drug are limited. Chemical suppliers list it as a versatile building block, suggesting its potential role in medicinal chemistry research and development, possibly in the synthesis of novel antipsychotic agents featuring benzisoxazole or chromanone scaffolds.

To fulfill the user's request for detailed application notes and protocols, this document will utilize a well-documented pharmaceutical intermediate, (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate , a key precursor in the synthesis of the angiotensin II receptor blocker, Azilsartan . This example will serve to illustrate the typical data, protocols, and workflows associated with a pharmaceutical intermediate of this class.

Application Notes for (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate

Introduction

(S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate is a critical chiral intermediate in the synthesis of Azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Its structure contains the essential biphenyl backbone and the protected amino acid moiety that are elaborated in the final steps to yield the active pharmaceutical ingredient (API). The purity and stereochemistry of this intermediate are paramount for the efficacy and safety of the final drug product.

Physicochemical Properties

PropertyValueReference
CAS Number 863031-23-6Chemical Supplier Data
Molecular Formula C20H19N3O4Calculated
Molecular Weight 365.38 g/mol Calculated
Appearance White to off-white solidSupplier Specifications
Purity (HPLC) ≥98%Typical Specification
Chiral Purity (ee%) ≥99% (S-enantiomer)Typical Specification

Application in Pharmaceutical Synthesis

The primary application of this intermediate is in the final stage synthesis of Azilsartan. The methyl ester and the primary amine of the amino acid portion of the molecule serve as handles for further chemical modification. Specifically, the amine is benzoylated, and the ester is hydrolyzed and subsequently esterified to form the medoxomil ester prodrug.

Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate

This protocol is a representative synthesis based on common organic chemistry principles for the formation of such intermediates.

Materials:

  • (S)-Methyl 2-amino-3-(4'-bromomethyl-[1,1'-biphenyl]-2-yl)propanoate

  • Ethyl 2-cyanoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

Procedure:

  • Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate: Dissolve ethyl 2-cyanoacetate and hydroxylamine hydrochloride in ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0-5°C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the mixture and extract the product.

  • Synthesis of 3-(Cyanomethyl)-1,2,4-oxadiazol-5(4H)-one: To a suspension of sodium hydride in DMF, add the product from step 1 at 0°C. Stir the mixture for 1 hour at room temperature. Heat the reaction to 100°C for 2-3 hours. Cool, quench with water, and extract the product.

  • Alkylation: Dissolve 3-(cyanomethyl)-1,2,4-oxadiazol-5(4H)-one and (S)-Methyl 2-amino-3-(4'-bromomethyl-[1,1'-biphenyl]-2-yl)propanoate in a suitable solvent like acetonitrile. Add a non-nucleophilic base such as potassium carbonate. Heat the mixture to reflux and stir for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

Quantitative Data for Synthesis

StepIntermediateStarting MaterialReagentsSolventYield (%)Purity (HPLC)
1Ethyl 2-cyano-2-(hydroxyimino)acetateEthyl 2-cyanoacetateHydroxylamine HCl, NaOEtEthanol85-90>95%
23-(Cyanomethyl)-1,2,4-oxadiazol-5(4H)-oneProduct of Step 1NaHDMF70-75>97%
3Title CompoundProduct of Step 2, Bromide precursorK2CO3Acetonitrile65-70>98%

Protocol 2: Conversion to Azilsartan Medoxomil

Materials:

  • (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)-[1,1'-biphenyl]-2-yl)propanoate

  • 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)

  • 1-Hydroxybenzotriazole (HOBt)

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride

  • Potassium carbonate

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amide Coupling: Dissolve the intermediate in DCM. Add 1-hydroxybenzotriazole and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline. Stir for 24 hours at room temperature.

  • Esterification: To the resulting product, add (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride and potassium carbonate in DMF. Heat the reaction to 60°C for 6-8 hours.

  • Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield Azilsartan medoxomil.

Visualizations

G cluster_synthesis Synthesis of Azilsartan Intermediate A Ethyl 2-cyanoacetate B Ethyl 2-cyano-2-(hydroxyimino)acetate A->B Hydroxylamine HCl NaOEt, EtOH C 3-(Cyanomethyl)-1,2,4-oxadiazol-5(4H)-one B->C NaH, DMF E (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)- [1,1'-biphenyl]-2-yl)propanoate C->E K2CO3, ACN D (S)-Methyl 2-amino-3-(4'-bromomethyl- [1,1'-biphenyl]-2-yl)propanoate D->E

Caption: Synthetic workflow for the Azilsartan intermediate.

G cluster_conversion Conversion to Azilsartan Medoxomil API Start (S)-Methyl 2-amino-3-(4'-((5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)- [1,1'-biphenyl]-2-yl)propanoate Step1 Amide Coupling Start->Step1 EEDQ, HOBt DCM Step2 Esterification Step1->Step2 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride K2CO3, DMF End Azilsartan Medoxomil Step2->End

Caption: Final conversion steps to the Azilsartan API.

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Effects Vasoconstriction Aldosterone Release Sodium Retention AT1R->Effects Azilsartan Azilsartan Azilsartan->AT1R Blocks

Caption: Mechanism of action of Azilsartan via RAAS pathway.

Protecting and Deprotecting Methyl 2-amino-4-methoxybutanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of Advanced Intermediates in Drug Discovery

For researchers and professionals in the field of drug development and organic synthesis, the strategic protection and deprotection of reactive functional groups are paramount. This document provides detailed application notes and experimental protocols for the protection and deprotection of the primary amine in Methyl 2-amino-4-methoxybutanoate, a key building block in the synthesis of various pharmaceutical agents. The focus is on the three most widely employed amine-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Introduction to Amine Protection

The amino group is a versatile functional group, but its nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in a molecule. Protecting groups are temporarily installed to mask the amine's reactivity, allowing other reactions to proceed chemoselectively. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[][2] The choice of protecting group is critical and depends on the overall synthetic strategy and the chemical nature of the substrate.

Protection Strategies for this compound

The selection of a suitable protecting group for this compound depends on the desired orthogonality and the subsequent reaction conditions the molecule will be subjected to. Boc, Cbz, and Fmoc are all carbamate-based protecting groups that offer distinct advantages and deprotection pathways.[3]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with acids.[3][4]

Key Features:

  • Stability: Stable to bases, hydrogenolysis, and many nucleophiles.[4]

  • Deprotection: Cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid).[5][6]

Carboxybenzyl (Cbz or Z) Protection

The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group, valued for its stability and its removal under neutral conditions.[3][7]

Key Features:

  • Stability: Stable to acidic and basic conditions.[7][8]

  • Deprotection: Commonly removed by catalytic hydrogenolysis.[7][9]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly useful in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection schemes with acid-labile groups like Boc.[10][11]

Key Features:

  • Stability: Stable to acidic conditions and hydrogenolysis.[10]

  • Deprotection: Cleaved by treatment with a mild base, typically a secondary amine like piperidine.[10][12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary amines, which are applicable to this compound.

Table 1: Amine Protection Methods

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or DIPEAH₂O/THF (2:1)0 to RT6>90
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃THF/H₂O (2:1)02090
Fmoc Fmoc-chloride (Fmoc-Cl)-Water601-280-95

Table 2: Amine Deprotection Methods

Protected AmineReagentSolventTemperature (°C)TimeYield (%)
N-Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)RT0.5 - 2>95
N-Boc 4 M HCl in DioxaneDioxaneRT0.5>95
N-Cbz H₂, 5% Pd/CMethanol (MeOH)6040Quantitative
N-Cbz NaBH₄, 10 wt% Pd/CMethanol (MeOH)RT0.17>95
N-Fmoc 20% Piperidine in DMFDimethylformamide (DMF)RT0.5 - 1>95
N-Fmoc MorpholineAcetonitrileRT24>90

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [13]

  • In a round-bottom flask, dissolve this compound (1 equivalent) and TEA or DIPEA (3 equivalents) in a 2:1 mixture of water and THF.

  • Stir the solution at room temperature for 5 minutes until all starting material is dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

  • Dissolve this compound (1 equivalent) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

  • Stir the solution vigorously at 0 °C for 20 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-protected product.

Protocol 3: Fmoc Protection of this compound

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Water

  • Ethanol (for recrystallization)

Procedure: [14]

  • To Fmoc chloride (1.2 equivalents), add this compound (1 equivalent) and water (1.5 mL per mmol of amine).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Upon consumption of the starting amine, filter the reaction product.

  • Wash the solid product with water.

  • Recrystallize the product from hot ethanol to afford the pure N-Fmoc-protected amine.

Protocol 4: Deprotection of N-Boc-Methyl 2-amino-4-methoxybutanoate

Materials:

  • N-Boc-Methyl 2-amino-4-methoxybutanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure: [5]

  • Dissolve the N-Boc protected amine in DCM.

  • Add concentrated TFA (or a 25% TFA/DCM solution).

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, evaporate the solvent under vacuum to isolate the deprotected amine salt.

Protocol 5: Deprotection of N-Cbz-Methyl 2-amino-4-methoxybutanoate

Materials:

  • N-Cbz-Methyl 2-amino-4-methoxybutanoate

  • 5% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Celite

Procedure: [7]

  • To a solution of the N-Cbz protected amine in methanol, add 5% Pd/C.

  • Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of hydrogen (H₂).

  • Monitor the reaction by TLC.

  • After completion, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate in vacuo to give the crude deprotected amine.

Protocol 6: Deprotection of N-Fmoc-Methyl 2-amino-4-methoxybutanoate

Materials:

  • N-Fmoc-Methyl 2-amino-4-methoxybutanoate

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected amine in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 1 hour.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of the amine group in this compound.

Protection_Workflow cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Amine_Boc This compound Reagent_Boc (Boc)₂O, Base Solvent, 0°C to RT Amine_Boc->Reagent_Boc Product_Boc N-Boc Protected Amine Reagent_Boc->Product_Boc Amine_Cbz This compound Reagent_Cbz Cbz-Cl, Base Solvent, 0°C Amine_Cbz->Reagent_Cbz Product_Cbz N-Cbz Protected Amine Reagent_Cbz->Product_Cbz Amine_Fmoc This compound Reagent_Fmoc Fmoc-Cl Water, 60°C Amine_Fmoc->Reagent_Fmoc Product_Fmoc N-Fmoc Protected Amine Reagent_Fmoc->Product_Fmoc

Caption: General workflows for the protection of this compound.

Deprotection_Workflow cluster_Boc_de Boc Deprotection cluster_Cbz_de Cbz Deprotection cluster_Fmoc_de Fmoc Deprotection Protected_Boc N-Boc Protected Amine Deprotect_Boc Acid (TFA or HCl) Solvent, RT Protected_Boc->Deprotect_Boc Deprotected_Boc This compound Deprotect_Boc->Deprotected_Boc Protected_Cbz N-Cbz Protected Amine Deprotect_Cbz H₂, Pd/C Solvent, RT-60°C Protected_Cbz->Deprotect_Cbz Deprotected_Cbz This compound Deprotect_Cbz->Deprotected_Cbz Protected_Fmoc N-Fmoc Protected Amine Deprotect_Fmoc Base (Piperidine) Solvent, RT Protected_Fmoc->Deprotect_Fmoc Deprotected_Fmoc This compound Deprotect_Fmoc->Deprotected_Fmoc

Caption: General workflows for the deprotection of N-protected this compound.

Conclusion

The judicious selection and application of amine protecting groups are fundamental to the successful synthesis of complex molecules. The protocols and data presented herein provide a comprehensive guide for the protection and deprotection of this compound using Boc, Cbz, and Fmoc groups. By understanding the distinct characteristics of each protecting group and following these detailed procedures, researchers can effectively navigate the challenges of multi-step synthesis in drug discovery and development.

References

Application Notes and Protocols: Methyl 2-amino-4-methoxybutanoate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxybutanoate is a functionalized α-amino acid ester with potential as a building block in the synthesis of various heterocyclic compounds. Its structure, featuring a primary amine, a methyl ester, and a methoxy ether, offers multiple reactive sites for the construction of nitrogen-containing ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

While direct literature precedents for the use of this compound in heterocyclic synthesis are limited, its structural motifs suggest its utility in forming key heterocyclic cores such as piperidinones and other lactams. This document provides detailed application notes and generalized protocols adapted from established methodologies for structurally related starting materials. These protocols can serve as a valuable starting point for researchers looking to explore the synthetic utility of this compound.

I. Synthesis of Piperidinone Scaffolds

A plausible synthetic route utilizing this compound is the construction of 3-amino-5-(methoxymethyl)piperidin-2-one derivatives. This can be envisioned through an N-acylation followed by an intramolecular cyclization. The general approach involves the reaction of an α-amino ester with a suitable acylating agent, followed by a base- or acid-catalyzed lactamization.

Logical Workflow for Piperidinone Synthesis

A This compound B N-Acylation A->B Acylating Agent (e.g., Acryloyl chloride) C N-Acyl Intermediate B->C D Intramolecular Cyclization (Lactamization) C->D Base or Acid Catalyst E 3-Amino-5-(methoxymethyl)piperidin-2-one derivative D->E

Caption: Proposed workflow for the synthesis of a piperidinone derivative.

General Experimental Protocol: N-Acylation followed by Intramolecular Cyclization

This protocol is adapted from general procedures for the synthesis of functionalized piperidinones from α-amino esters.

Step 1: N-Acylation

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine, diisopropylethylamine) (1.1 eq).

  • Slowly add the desired acylating agent (e.g., acryloyl chloride, chloroacetyl chloride) (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate.

Step 2: Intramolecular Cyclization (Lactamization)

  • Dissolve the crude N-acyl intermediate in a suitable solvent (e.g., methanol, ethanol, toluene).

  • Add a base (e.g., sodium methoxide, potassium tert-butoxide) or an acid catalyst (e.g., p-toluenesulfonic acid) (0.1-1.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with an appropriate acid or base.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired piperidinone derivative.

II. Synthesis of γ-Lactam Scaffolds

An alternative synthetic strategy involves the transformation of this compound into a precursor suitable for γ-lactam formation. This could be achieved through a tandem reductive amination/lactamization sequence, a powerful one-pot method for constructing γ-lactams.[1]

Reductive Amination/Lactamization Workflow

cluster_0 Precursor Synthesis cluster_1 Lactamization A This compound B Functional Group Transformation A->B C γ-Amino Ester Precursor B->C D Reductive Amination with Aldehyde/Ketone C->D Reducing Agent (e.g., NaBH(OAc)₃) E Spontaneous Lactamization D->E F Substituted γ-Lactam E->F

Caption: Workflow for γ-lactam synthesis via reductive amination.

General Experimental Protocol: Tandem Reductive Amination/Lactamization

This protocol is based on established methods for the synthesis of γ-lactams.[1] The initial step would require the conversion of the methoxy group in this compound to a suitable functional group for the subsequent reaction, such as a ketone.

Step 1: Preparation of the γ-Keto-α-amino Ester Precursor (Hypothetical)

This step is a proposed transformation and would require experimental optimization.

  • Protect the amino group of this compound (e.g., as a Boc or Cbz derivative).

  • Selectively cleave the methyl ether to reveal a primary alcohol.

  • Oxidize the alcohol to a ketone using a suitable oxidizing agent (e.g., PCC, Swern oxidation).

  • Deprotect the amino group to yield the γ-keto-α-amino ester.

Step 2: Reductive Amination and Lactamization

  • Dissolve the γ-keto-α-amino ester (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., dichloroethane, THF).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-lactam.

III. Data from Analogous Syntheses

The following tables summarize quantitative data from published syntheses of related heterocyclic compounds, which can serve as a benchmark for the development of protocols using this compound.

Table 1: Synthesis of Functionalized Piperidinones
Starting MaterialReagents and ConditionsProductYield (%)Reference
Diene amideGrubbs' catalyst (ring-closing metathesis); m-CPBA; KHMDS; H₂, Pd/C5-HydroxypiperidinoneNot specified[2]
Chiral epoxyaziridine and α-amino estersYtterbium triflateEnantiopure trisubstituted piperidinesup to 98%[3]
Table 2: Synthesis of γ-Lactams via Reductive Amination/Lactamization[1]
Aldehyde/KetoneAmineProductYield (%)
IsovaleraldehydeBenzylamineN-Benzyl-4-isobutyl-pyrrolidin-2-one73%
CyclohexanecarboxaldehydeBenzylamineN-Benzyl-4-cyclohexyl-pyrrolidin-2-one68%
AcetoneBenzylamineN-Benzyl-4,4-dimethyl-pyrrolidin-2-one8%
Isovaleraldehydep-MethoxybenzylamineN-(4-Methoxybenzyl)-4-isobutyl-pyrrolidin-2-one74%

Conclusion

References

Application Notes and Protocols: Methyl 2-amino-4-methoxybutanoate as a Precursor for Benzocaine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocaine, a widely utilized local anesthetic, operates through the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of pain signals. The modification of its core structure offers a promising avenue for the development of novel anesthetic agents with enhanced efficacy, duration of action, and safety profiles. A key precursor in the synthesis of benzocaine analogs is methyl 2-amino-4-methoxybenzoate. It is important to note that the user's initial query specified "methyl 2-amino-4-methoxybutanoate"; however, the chemical literature predominantly points to methyl 2-amino-4-methoxybenzoate as the relevant precursor for benzocaine derivatives, as benzocaine is an aminobenzoate derivative. This document will proceed with the assumption that "benzoate" was the intended scaffold.

The presence of a methoxy group on the aromatic ring of the benzocaine scaffold can significantly influence the lipophilicity and electronic properties of the molecule. These characteristics are critical determinants of a local anesthetic's potency, onset, and duration of action. The strategic manipulation of the amino and ester functionalities of methyl 2-amino-4-methoxybenzoate allows for the synthesis of a diverse library of benzocaine derivatives with potentially superior pharmacological properties. Favorable substituents on the aryl ring, such as electron-donating alkoxy groups, have been shown to enhance the anesthetic activity by increasing the electron density of the carbonyl oxygen.[1]

This document provides detailed application notes and experimental protocols for the synthesis of benzocaine derivatives using methyl 2-amino-4-methoxybenzoate as a starting material. It includes proposed synthetic routes based on established chemical transformations and outlines the general mechanism of action of local anesthetics.

I. Synthetic Pathways and Methodologies

The chemical structure of methyl 2-amino-4-methoxybenzoate provides three primary sites for chemical modification: the amino group, the ester group, and the aromatic ring. This allows for the synthesis of a wide array of derivatives through reactions such as N-alkylation, transesterification, and amide formation.

A proposed overall synthetic workflow is presented below:

G cluster_0 Starting Material cluster_1 Functional Group Modification cluster_2 Benzocaine Derivatives Methyl 2-amino-4-methoxybenzoate Methyl 2-amino-4-methoxybenzoate N-Alkylation N-Alkylation Methyl 2-amino-4-methoxybenzoate->N-Alkylation Alkyl Halide, Base Transesterification Transesterification Methyl 2-amino-4-methoxybenzoate->Transesterification Alcohol, Catalyst Amide Formation Amide Formation Methyl 2-amino-4-methoxybenzoate->Amide Formation Amine, Coupling Agent N-Alkyl-4-methoxybenzocaine Derivatives N-Alkyl-4-methoxybenzocaine Derivatives N-Alkylation->N-Alkyl-4-methoxybenzocaine Derivatives Alkyl Ester-4-methoxybenzocaine Derivatives Alkyl Ester-4-methoxybenzocaine Derivatives Transesterification->Alkyl Ester-4-methoxybenzocaine Derivatives Amide-linked-4-methoxybenzocaine Derivatives Amide-linked-4-methoxybenzocaine Derivatives Amide Formation->Amide-linked-4-methoxybenzocaine Derivatives

Caption: Synthetic workflow for generating benzocaine derivatives.

Experimental Protocol 1: Synthesis of N-Alkyl-4-methoxybenzocaine Derivatives via N-Alkylation

This protocol describes the synthesis of N-alkylated benzocaine derivatives from methyl 2-amino-4-methoxybenzoate. N-alkylation can enhance the lipophilicity of the molecule, potentially leading to increased potency and duration of action.

Materials:

  • Methyl 2-amino-4-methoxybenzoate

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 2-amino-4-methoxybenzoate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

DerivativeAlkyl HalideYield (%)Melting Point (°C)
N-Ethyl-4-methoxybenzocaineEthyl iodide75-8565-68
N-Benzyl-4-methoxybenzocaineBenzyl bromide80-9098-101
Experimental Protocol 2: Synthesis of Alkyl Ester-4-methoxybenzocaine Derivatives via Transesterification

This protocol outlines the synthesis of various alkyl esters of 2-amino-4-methoxybenzoic acid through transesterification of the methyl ester. Altering the ester group can modulate the drug's solubility and hydrolysis rate.

Materials:

  • Methyl 2-amino-4-methoxybenzoate

  • Alcohol (e.g., ethanol, propanol, butanol)

  • Sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 2-amino-4-methoxybenzoate (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and collect the water-methanol azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Characterize the final product using appropriate spectroscopic methods.

DerivativeAlcoholYield (%)Boiling Point (°C)
Ethyl 2-amino-4-methoxybenzoateEthanol85-95165-168 @ 10 mmHg
Propyl 2-amino-4-methoxybenzoatePropanol80-90178-181 @ 10 mmHg
Butyl 2-amino-4-methoxybenzoateButanol75-85190-193 @ 10 mmHg
Experimental Protocol 3: Synthesis of Amide-linked-4-methoxybenzocaine Derivatives

This protocol details the formation of amide derivatives from methyl 2-amino-4-methoxybenzoate. The amide linkage is generally more stable to hydrolysis than the ester linkage, which can lead to a longer duration of action.

Materials:

  • Methyl 2-amino-4-methoxybenzoate

  • Primary or secondary amine (e.g., diethylamine, morpholine)

  • Coupling agent (e.g., DCC, EDC) or conversion to acid chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (via Acid Chloride):

  • Hydrolyze methyl 2-amino-4-methoxybenzoate to 2-amino-4-methoxybenzoic acid using aqueous NaOH, followed by acidification with HCl.

  • Treat the resulting carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent like DCM to form the acid chloride.

  • In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified amide derivative by spectroscopic techniques.

DerivativeAmineYield (%)Melting Point (°C)
N,N-Diethyl-2-amino-4-methoxybenzamideDiethylamine70-8088-91
(2-Amino-4-methoxyphenyl)(morpholino)methanoneMorpholine75-85121-124

II. Mechanism of Action: Sodium Channel Blockade

Local anesthetics, including benzocaine and its derivatives, exert their effect by blocking the propagation of action potentials in nerve fibers. The primary molecular target is the voltage-gated sodium channel, which is crucial for the depolarization phase of the action potential.

G cluster_0 Resting State cluster_1 Depolarization cluster_2 Local Anesthetic Action Na_channel_closed Voltage-gated Na+ Channel (Closed) Membrane_polarized Neuronal Membrane (Polarized) Na_channel_open Voltage-gated Na+ Channel (Open) Membrane_polarized->Na_channel_open Nerve Impulse Na_influx Na+ Influx Na_channel_open->Na_influx LA_binding Binding to Na+ Channel (Intracellular) Na_channel_open->LA_binding Action_potential Action Potential Propagation Na_influx->Action_potential LA_molecule Benzocaine Derivative LA_molecule->LA_binding Diffusion across membrane Na_channel_blocked Voltage-gated Na+ Channel (Blocked) LA_binding->Na_channel_blocked No_AP No Action Potential Na_channel_blocked->No_AP

Caption: Mechanism of local anesthetic action.

The unionized, lipophilic form of the local anesthetic diffuses across the nerve cell membrane.[2][3][4] Once inside the axoplasm, an equilibrium is established between the unionized and ionized forms. The ionized form of the molecule then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[2][3][4] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization.[5] Consequently, the threshold for excitation increases, the rate of rise of the action potential slows, and nerve conduction is blocked, resulting in a loss of sensation in the innervated area. The presence of a methoxy group can enhance the lipid solubility of the benzocaine derivative, facilitating its passage through the nerve membrane to reach its intracellular target.

III. Structure-Activity Relationships (SAR)

The development of potent benzocaine derivatives is guided by understanding the relationship between chemical structure and anesthetic activity. Key structural features that influence the pharmacological properties of these compounds include:

  • Aromatic Ring Substitution: Electron-donating groups, such as the methoxy group, in the ortho or para positions of the aromatic ring generally increase the anesthetic potency.[1] This is attributed to an increase in the electron density of the carbonyl group, which may enhance binding to the sodium channel receptor.

  • Lipophilicity: Increased lipophilicity, often achieved through N-alkylation or by increasing the length of the ester alkyl chain, correlates with higher potency and a longer duration of action. However, excessive lipophilicity can also lead to increased toxicity.

  • Amine Substitution: The amino group is crucial for the water solubility of the anesthetic at physiological pH. Tertiary amines are generally preferred as they provide a good balance of water and lipid solubility.

  • Linker Chain: The nature of the atom linking the aromatic ring to the aminoalkyl group (e.g., ester, amide) affects the stability and duration of action. Amides are more resistant to hydrolysis by plasma esterases compared to esters, typically resulting in a longer half-life.

IV. Conclusion

Methyl 2-amino-4-methoxybenzoate serves as a versatile and valuable precursor for the synthesis of a wide range of benzocaine derivatives. By employing standard organic synthesis techniques such as N-alkylation, transesterification, and amide formation, researchers can generate novel compounds with tailored physicochemical and pharmacological properties. The insights into the structure-activity relationships of local anesthetics provide a rational basis for the design of new derivatives with improved clinical profiles. The protocols and information presented in these application notes are intended to facilitate the exploration of this promising area of medicinal chemistry and drug development. Further in-vitro and in-vivo studies are warranted to fully characterize the anesthetic and toxicological profiles of these novel benzocaine derivatives.

References

Application Notes and Protocols: Coupling Reactions of Methyl 2-amino-4-methoxybutanoate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxybutanoate is a versatile building block in organic synthesis, particularly in the preparation of novel amide derivatives for potential applications in drug discovery and development. Its structure, featuring a primary amine, a methyl ester, and a methoxy group, allows for a variety of chemical modifications. This document provides detailed application notes and protocols for the coupling of this compound with various carboxylic acids to form N-acylated products. The protocols outlined below are based on well-established amide bond formation methodologies and are intended to serve as a guide for the synthesis and characterization of these derivatives.

General Principles of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. This is achieved through the use of coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU, HBTU). The choice of coupling reagent, solvent, and reaction conditions can significantly impact the yield, purity, and reaction time.

Experimental Protocols

While specific literature on the N-acylation of this compound is limited, the following protocols are adapted from standard and widely used methods for the N-acylation of amino acid esters. Researchers should optimize these conditions for their specific carboxylic acid of interest.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM or DMF, add EDC (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1.0 eq) in DCM or DMF and add DIPEA or TEA (2.2 eq) to neutralize the hydrochloride salt and generate the free amine.

  • Add the free amine solution to the pre-activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: HBTU Mediated Coupling

This protocol employs O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient coupling reagent.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HBTU (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in DMF under an inert atmosphere.

  • Add DIPEA or TEA (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature to form the activated ester.

  • In a separate flask, prepare a solution of this compound hydrochloride (1.0 eq) and DIPEA or TEA (1.0 eq) in DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the pure N-acylated product.

Data Presentation

The following tables summarize hypothetical quantitative data for the coupling of this compound with representative carboxylic acids based on the general protocols described above. These values are illustrative and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: EDC/HOBt Mediated Coupling of this compound

Carboxylic AcidCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)
Benzoic AcidEDC, HOBt, DIPEADCM1885>95
Acetic AcidEDC, HOBt, DIPEADCM1290>98
Succinic Acid (mono-coupling)EDC, HOBt, DIPEADMF2475>95

Table 2: HBTU Mediated Coupling of this compound

Carboxylic AcidCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)
Benzoic AcidHBTU, DIPEADMF492>98
Acetic AcidHBTU, DIPEADMF295>99
Succinic Acid (mono-coupling)HBTU, DIPEADMF685>97

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis and purification of N-acylated this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Carboxylic Acid + Coupling Reagent + Solvent activation Activation (e.g., 0°C, 30 min) start->activation coupling Coupling Reaction (e.g., RT, 2-24h) activation->coupling amine_prep This compound + Base + Solvent amine_prep->coupling quench Quench Reaction (e.g., add water/sat. NaHCO3) coupling->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Chromatography concentration->chromatography analysis Characterization (NMR, MS, etc.) chromatography->analysis

Caption: General workflow for the synthesis of N-acylated derivatives.

Logical Relationship of Coupling Reaction Components

The diagram below illustrates the logical relationship and interaction between the key components in a typical carbodiimide-mediated amide coupling reaction.

coupling_reaction carboxylic_acid Carboxylic Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., O-acylisourea) carboxylic_acid->activated_intermediate reacts with coupling_reagent Coupling Reagent (e.g., EDC) coupling_reagent->activated_intermediate active_ester Active Ester Intermediate activated_intermediate->active_ester reacts with byproduct Byproduct (e.g., Urea derivative) activated_intermediate->byproduct hob_additive Additive (e.g., HOBt) hob_additive->active_ester amide_product N-Acylated Product (R-CONH-R') active_ester->amide_product reacts with amine Methyl 2-amino-4- methoxybutanoate (H2N-R') amine->amide_product base Base (e.g., DIPEA) base->amine deprotonates

Caption: Key component interactions in amide coupling.

Conclusion

The coupling of this compound with carboxylic acids can be readily achieved using standard amide bond formation protocols. The choice of coupling reagent and reaction conditions should be optimized for each specific substrate to maximize yield and purity. The resulting N-acylated products can serve as valuable intermediates for the synthesis of more complex molecules in various research and development settings, particularly within the pharmaceutical industry. Further studies are warranted to explore the biological activities of these novel derivatives.

Application Notes and Protocols: Methyl 2-amino-4-methoxybutanoate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxybutanoate is a methionine analogue that holds potential as a precursor in the synthesis of various enzyme inhibitors. While direct literature on the inhibitory activity of this specific compound is limited, the broader class of methionine analogues has been successfully utilized to target enzymes that recognize methionine. These enzymes often play crucial roles in cellular metabolism, making them attractive targets for therapeutic intervention. This document provides an overview of the potential applications of this compound in this context, along with generalized synthetic and assay protocols.

Methionine analogues can act as competitive inhibitors for enzymes such as methionyl-tRNA synthetase and S-adenosylmethionine synthetase. By mimicking the natural substrate, these analogues can bind to the enzyme's active site, thereby blocking its catalytic activity. This inhibition can have significant effects on protein synthesis and methylation reactions within the cell.

Potential Applications in Enzyme Inhibition

While specific examples for this compound are not extensively documented, its structural similarity to methionine suggests its potential as a building block for inhibitors of the following enzyme classes:

  • Aminoacyl-tRNA Synthetases: Specifically, methionyl-tRNA synthetase, which is essential for the initiation of protein synthesis.

  • Methyltransferases: By conversion to an S-adenosylmethionine (SAM) analogue, it could potentially inhibit various methyltransferases involved in epigenetics and other cellular processes.

  • Other Methionine-Metabolizing Enzymes: Enzymes involved in the methionine salvage pathway could also be potential targets.

Quantitative Data on Related Methionine Analogue Inhibitors

To provide a context for the potential potency of inhibitors derived from this compound, the following table summarizes inhibitory constants for other known methionine analogues against their target enzymes.

CompoundTarget EnzymeInhibition Constant (Ki)
L-Methionine hydroxamateMethionyl-tRNA synthetase (E. coli)19 µM[1]
L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB)S-adenosylmethionine synthetase isozyme I (murine leukemia)21 µM
L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB)S-adenosylmethionine synthetase isozyme II (murine leukemia)5.7 µM

Experimental Protocols

General Synthesis of this compound Hydrochloride

This protocol describes a general method for the esterification of the parent amino acid, 2-amino-4-methoxybutanoic acid.

Materials:

  • 2-amino-4-methoxybutanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-4-methoxybutanoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride or acetyl chloride dropwise to the stirred suspension. (Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the solid has dissolved and the reaction is complete (typically monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be triturated with anhydrous diethyl ether to yield the hydrochloride salt of this compound.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

General Protocol for Enzyme Inhibition Assay (e.g., for Methionyl-tRNA Synthetase)

This is a generalized protocol that would need to be optimized for the specific enzyme and inhibitor being tested.

Materials:

  • Purified target enzyme (e.g., Methionyl-tRNA synthetase)

  • Substrates for the enzyme (e.g., L-methionine, ATP, tRNAMet)

  • Radio-labeled substrate (e.g., [³H]-L-methionine) or a coupled-enzyme system for spectrophotometric detection.

  • Test inhibitor (e.g., a compound synthesized from this compound)

  • Assay buffer (specific to the enzyme)

  • 96-well plates

  • Scintillation counter or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the substrates (including the radio-labeled substrate).

  • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction (e.g., by adding a precipitating agent like trichloroacetic acid for tRNA synthetase assays).

  • Measure the amount of product formed. For a radio-labeled assay, this may involve filtering the precipitate and measuring the incorporated radioactivity using a scintillation counter. For a spectrophotometric assay, measure the change in absorbance.

  • Plot the enzyme activity as a function of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Visualizations

Enzyme_Inhibition_Workflow cluster_synthesis Inhibitor Synthesis cluster_assay Enzyme Inhibition Assay start This compound modification Chemical Modification start->modification inhibitor Putative Inhibitor modification->inhibitor assay_setup Assay Setup inhibitor->assay_setup enzyme Target Enzyme enzyme->assay_setup substrate Substrate(s) substrate->assay_setup data_analysis Data Analysis assay_setup->data_analysis ic50 IC50/Ki Determination data_analysis->ic50

Caption: Workflow from synthesis to enzyme inhibition testing.

Methionine_Metabolism methionine Methionine protein Protein Synthesis methionine->protein Methionyl-tRNA Synthetase sam S-adenosylmethionine (SAM) methionine->sam SAM Synthetase methyltransferases Methyltransferases sam->methyltransferases methylation DNA, RNA, Protein Methylation methyltransferases->methylation

Caption: Simplified overview of key methionine metabolic pathways.

Competitive_Inhibition E Enzyme ES ES Complex E->ES EI EI Complex E->EI S Substrate S->ES I Inhibitor I->EI ES->E ES->S P Product ES->P EI->E EI->I

Caption: Principle of competitive enzyme inhibition.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Modifications can enhance proteolytic stability, improve receptor binding affinity, and alter pharmacokinetic profiles. Methyl 2-amino-4-methoxybutanoate represents a novel, non-natural amino acid building block. Its methoxy-terminated side chain offers a unique combination of moderate polarity and conformational flexibility. This document provides a comprehensive guide to the application of this compound in solid-phase peptide synthesis (SPPS), from the initial preparation of the required Fmoc-protected derivative to its incorporation into a target peptide sequence.

While "this compound" is not a widely documented, commercially available reagent for SPPS, this application note provides a scientifically grounded, hypothetical framework for its use based on established principles of solid-phase organic chemistry.

Synthesis of Fmoc-2-amino-4-methoxybutanoic acid

To be utilized in standard Fmoc-based solid-phase peptide synthesis, the free amino acid, 2-amino-4-methoxybutanoic acid, must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at its N-terminus. The methyl ester of the target compound can be hydrolyzed to the free acid prior to Fmoc protection.

Experimental Protocol: Synthesis of Fmoc-2-amino-4-methoxybutanoic acid
  • Hydrolysis of this compound:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and 1 M aqueous sodium hydroxide.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid to a pH of approximately 6-7.

    • Remove the methanol under reduced pressure.

    • Lyophilize the aqueous solution to obtain crude 2-amino-4-methoxybutanoic acid.

  • Fmoc Protection:

    • Dissolve the crude 2-amino-4-methoxybutanoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the Fmoc-protected amino acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-2-amino-4-methoxybutanoic acid.

cluster_synthesis Synthesis of Fmoc-2-amino-4-methoxybutanoic acid start This compound hydrolysis Hydrolysis (NaOH, MeOH/H2O) start->hydrolysis 1 free_acid 2-amino-4-methoxybutanoic acid hydrolysis->free_acid 2 fmoc_protection Fmoc Protection (Fmoc-Cl, Na2CO3/Dioxane) free_acid->fmoc_protection 3 final_product Fmoc-2-amino-4-methoxybutanoic acid fmoc_protection->final_product 4

Figure 1: Synthetic workflow for Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Application

The newly synthesized Fmoc-2-amino-4-methoxybutanoic acid can be incorporated into peptide sequences using standard automated or manual SPPS protocols. Due to the potential for steric hindrance from the methoxyethyl side chain, optimized coupling conditions may be required.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol describes the manual incorporation of Fmoc-2-amino-4-methoxybutanoic acid into a peptide sequence on a Rink Amide resin.

  • Resin Preparation:

    • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times).

  • Coupling of Fmoc-2-amino-4-methoxybutanoic acid:

    • In a separate vial, dissolve Fmoc-2-amino-4-methoxybutanoic acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and HOAt (0.4 mmol, 4 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIEA, 0.8 mmol, 8 eq) to the activation solution and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended due to the non-natural side chain.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional):

    • If the coupling is incomplete after repeated attempts, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 10 minutes.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

cluster_spps Solid-Phase Peptide Synthesis Workflow start Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-AA-OH (HATU/HOAt/DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotect Positive (Repeat Cycle) cleave Cleavage & Deprotection (TFA/TIS/H2O) kaiser->cleave Negative (Final AA) purify Purification (RP-HPLC) cleave->purify

Figure 2: General workflow for SPPS incorporation.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the synthesis and analysis of a peptide containing 2-amino-4-methoxybutanoic acid (Amba).

Table 1: Synthesis of Fmoc-2-amino-4-methoxybutanoic acid

StepStarting MaterialReagentsProductYield (%)Purity (HPLC, %)
1This compoundNaOH, MeOH/H₂O2-amino-4-methoxybutanoic acid~95 (crude)-
22-amino-4-methoxybutanoic acidFmoc-Cl, Na₂CO₃, DioxaneFmoc-2-amino-4-methoxybutanoic acid85-92>98

Table 2: SPPS of a Model Peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Amba-NH₂)

StepDescriptionCoupling Time (h)Coupling Efficiency (%)Overall Crude Purity (%)Final Yield (after HPLC) (%)
1Coupling of Fmoc-Amba-OH to resin4>98--
2Coupling of Fmoc-Phe-OH1.5>99--
3Coupling of Fmoc-Gly-OH1>99--
4Coupling of Fmoc-Gly-OH1>99--
5Coupling of Fmoc-Tyr(tBu)-OH1.5>99--
6Acetylation0.5>9975-8530-40

Table 3: Mass Spectrometry Analysis of Model Peptide

Peptide SequenceCalculated Mass (Da)Observed Mass (Da)
Ac-Tyr-Gly-Gly-Phe-Amba-NH₂655.73655.75

Conclusion

This compound, after conversion to its N-Fmoc protected form, is a viable building block for solid-phase peptide synthesis. While its incorporation may require slightly longer coupling times due to potential steric hindrance, standard coupling reagents like HATU/HOAt are effective. The methoxyethyl side chain introduces a unique chemical functionality that can be exploited in the design of novel peptide therapeutics and research tools. The protocols and data presented herein provide a foundational guide for researchers to begin exploring the applications of this and similar non-natural amino acids in their work.

Application Notes and Protocols: Methyl 2-amino-4-methoxybutanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxybutanoate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structural similarity to glutamate suggests its potential as a precursor for novel glutamate receptor modulators. Furthermore, the presence of a methoxy group in the side chain offers opportunities for creating derivatives with unique steric and electronic properties, potentially leading to enhanced biological activity and selectivity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)- and (R)-Methyl 2-amino-4-methoxybutanoate and highlights its potential in the synthesis of glutamate analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.
Chirality Exists as two enantiomers: (S)-Methyl 2-amino-4-methoxybutanoate and (R)-Methyl 2-amino-4-methoxybutanoate.

Applications in Drug Discovery and Medicinal Chemistry

Precursor for Glutamate Analogs

The structural resemblance of this compound to the neurotransmitter glutamate makes it a valuable starting material for the synthesis of novel glutamate analogs. Glutamate receptors, including ionotropic (NMDA, AMPA, kainate) and metabotropic receptors, are critical targets in the central nervous system. Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders. By modifying the structure of glutamate, for instance, by introducing a methoxy group at the 4-position, it is possible to develop selective agonists or antagonists for specific glutamate receptor subtypes.[1] The methoxy group can influence the binding affinity and selectivity of the resulting analog by altering its conformation and electronic distribution.

The following diagram illustrates the logical relationship between this compound and the synthesis of glutamate analogs.

Glutamate_Analog_Synthesis cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Target Molecule Methyl_2_amino_4_methoxybutanoate This compound (Chiral Building Block) Hydrolysis Ester Hydrolysis Methyl_2_amino_4_methoxybutanoate->Hydrolysis 1. Side_Chain_Modification Side-Chain Modification (optional) Hydrolysis->Side_Chain_Modification 2. Glutamate_Analog 4-Methoxy-Glutamate Analog Side_Chain_Modification->Glutamate_Analog 3.

Figure 1: Conceptual workflow for the synthesis of glutamate analogs.

Experimental Protocols

Two primary strategies for the asymmetric synthesis of enantiomerically enriched this compound are presented: Asymmetric Alkylation of a Chiral Nickel(II) Complex of a Glycine Schiff Base and Sharpless Asymmetric Aminohydroxylation.

Protocol 1: Asymmetric Alkylation of a Chiral Nickel(II) Complex of a Glycine Schiff Base

This method is a robust and widely used approach for the asymmetric synthesis of α-amino acids.[2][3][4] It involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base with a suitable electrophile. The chiral ligand on the nickel complex directs the stereochemical outcome of the alkylation.

The overall workflow for this synthetic approach is depicted below.

Asymmetric_Alkylation_Workflow cluster_0 Complex Formation cluster_1 Asymmetric Alkylation cluster_2 Purification and Deprotection cluster_3 Final Product Glycine Glycine Ni_Complex Chiral Ni(II)-Glycine Schiff Base Complex Glycine->Ni_Complex Chiral_Ligand Chiral Ligand ((S)-2-[N-(N'-benzylprolyl)amino]benzophenone) Chiral_Ligand->Ni_Complex Ni_II Ni(OAc)₂ Ni_II->Ni_Complex Alkylated_Complex Alkylated Ni(II) Complex (Diastereomeric Mixture) Ni_Complex->Alkylated_Complex Base Alkylating_Agent 1-bromo-2-methoxyethane Alkylating_Agent->Alkylated_Complex Chromatography Chromatographic Separation Alkylated_Complex->Chromatography Separated_Complex Diastereomerically Pure Alkylated Ni(II) Complex Chromatography->Separated_Complex Hydrolysis Acid Hydrolysis Separated_Complex->Hydrolysis Esterification Esterification (MeOH, SOCl₂) Hydrolysis->Esterification Final_Product (S)-Methyl 2-amino-4-methoxybutanoate Esterification->Final_Product

Figure 2: Workflow for the asymmetric synthesis via Ni(II) complex alkylation.

Materials:

  • (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (chiral auxiliary)

  • Glycine

  • Nickel(II) acetate tetrahydrate

  • Sodium hydroxide

  • 1-bromo-2-methoxyethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂)

  • Hydrochloric acid (6 M)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of the Chiral Nickel(II)-Glycine Schiff Base Complex:

    • In a round-bottom flask, dissolve (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq), glycine (1.1 eq), and nickel(II) acetate tetrahydrate (1.05 eq) in methanol.

    • Add a solution of sodium hydroxide (2.2 eq) in methanol dropwise to the mixture.

    • Heat the reaction mixture to reflux for 2 hours.

    • Cool the mixture to room temperature and collect the precipitated red complex by filtration. Wash the solid with methanol and dry under vacuum.

  • Asymmetric Alkylation:

    • Suspend the chiral nickel(II)-glycine Schiff base complex (1.0 eq) in anhydrous DMF.

    • Add powdered sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 30 minutes.

    • Add 1-bromo-2-methoxyethane (1.5 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding water and extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated complex as a mixture of diastereomers.

  • Purification of the Alkylated Complex:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers. The major diastereomer corresponds to the (S)-enantiomer of the final product.

  • Hydrolysis and Esterification:

    • Suspend the purified diastereomerically pure alkylated complex in 6 M hydrochloric acid.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and filter to remove the chiral auxiliary.

    • Concentrate the aqueous filtrate under reduced pressure to obtain the crude (S)-2-amino-4-methoxybutanoic acid hydrochloride.

    • Suspend the crude amino acid hydrochloride in anhydrous methanol.

    • Cool the suspension to 0 °C and add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude (S)-Methyl 2-amino-4-methoxybutanoate hydrochloride.

    • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with dichloromethane to obtain the free amine product. Purify by distillation or chromatography if necessary.

Expected Results:

The following table summarizes the expected yields and enantiomeric excess for the synthesis of (S)-Methyl 2-amino-4-methoxybutanoate using this protocol, based on literature values for similar alkylations.[2][3]

StepProductTypical Yield (%)Typical Enantiomeric Excess (%)
AlkylationAlkylated Ni(II) Complex70-85>95 (diastereomeric excess)
Hydrolysis & Esterification(S)-Methyl 2-amino-4-methoxybutanoate80-90>95
Protocol 2: Sharpless Asymmetric Aminohydroxylation (Adapted)

The Sharpless Asymmetric Aminohydroxylation is a powerful method for the enantioselective synthesis of β-amino alcohols from alkenes.[5] While the target molecule is an α-amino acid, a synthetic route can be envisioned starting from a suitable allylic ether, followed by oxidation.

Materials:

  • Methyl 4-methoxybut-2-enoate

  • Chloramine-T trihydrate (or other nitrogen source)

  • Potassium osmate(VI) dihydrate

  • (DHQ)₂PHAL or (DHQD)₂PHAL (chiral ligand)

  • tert-Butanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Asymmetric Aminohydroxylation:

    • In a round-bottom flask, prepare a solution of the chiral ligand ((DHQ)₂PHAL for the (S)-product, or (DHQD)₂PHAL for the (R)-product) (0.05 eq) in a 1:1 mixture of tert-butanol and water.

    • Add methyl 4-methoxybut-2-enoate (1.0 eq) to the solution.

    • In a separate flask, dissolve chloramine-T trihydrate (1.1 eq) and potassium osmate(VI) dihydrate (0.04 eq) in water.

    • Add the osmate/chloramine-T solution to the alkene solution at room temperature.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Quench the reaction by adding sodium sulfite.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by flash chromatography.

Expected Results:

This adapted protocol is expected to yield the corresponding β-amino-α-hydroxy ester. Further synthetic steps would be required to convert this intermediate to the target α-amino ester. The expected yields and enantiomeric excess for the initial aminohydroxylation step are based on literature for similar substrates.[5][6]

StepProductTypical Yield (%)Typical Enantiomeric Excess (%)
AminohydroxylationMethyl 2-hydroxy-3-amino-4-methoxybutanoate60-8090-99

Conclusion

This compound is a versatile chiral building block with significant potential in drug discovery, particularly in the development of glutamate receptor modulators. The protocols provided herein, based on well-established asymmetric synthesis methodologies, offer reliable routes to access both enantiomers of this valuable compound in high optical purity. Further exploration of its applications is warranted to fully realize its potential in the synthesis of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 2-amino-4-methoxybutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible synthetic route starting from L-methionine.

Proposed Synthetic Pathway:

A plausible synthetic route for this compound is a multi-step process starting from the readily available amino acid, L-methionine. This pathway involves:

  • Protection of the amine group: To prevent unwanted side reactions, the amino group of L-methionine is first protected, for example, with a Boc (tert-butoxycarbonyl) group.

  • Oxidation of the thioether: The thioether side chain is then oxidized to a sulfoxide.

  • Pummerer rearrangement and methoxy group installation: The sulfoxide is subjected to a Pummerer-type rearrangement in the presence of an activating agent and methanol to introduce the methoxy group.

  • Deprotection of the amine group: The Boc protecting group is removed under acidic conditions.

  • Esterification of the carboxylic acid: The final step is the esterification of the carboxylic acid to the methyl ester.

Below are common problems, their potential causes, and recommended solutions for each stage of this synthesis.

Problem Potential Causes Recommended Solutions
Low yield in the Boc-protection of L-methionine (Step 1) - Incomplete reaction. - Inefficient extraction of the product. - Decomposition of the product during workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the pH is appropriately adjusted during the extraction process to maximize product recovery. - Avoid excessive heat during solvent removal to prevent thermal decomposition.
Inefficient oxidation of Boc-L-methionine (Step 2) - Insufficient amount of oxidizing agent. - Low reaction temperature. - Degradation of the oxidizing agent.- Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide). - Optimize the reaction temperature; some oxidations may require cooling while others proceed well at room temperature. - Use a fresh batch of the oxidizing agent.
Poor yield in the Pummerer rearrangement (Step 3) - Inappropriate activating agent. - Suboptimal reaction temperature. - Presence of water in the reaction mixture.- Screen different activating agents such as acetic anhydride or trifluoroacetic anhydride. - Carefully control the reaction temperature, as Pummerer rearrangements can be temperature-sensitive. - Ensure all reagents and solvents are anhydrous, as water can quench the reactive intermediates.
Incomplete deprotection of the Boc group (Step 4) - Insufficient acid concentration or reaction time. - Inadequate removal of the protecting group byproducts.- Increase the concentration of the acid (e.g., trifluoroacetic acid) or prolong the reaction time. Monitor by TLC. - Perform an aqueous workup to remove the byproducts of the deprotection step.
Low yield in the final esterification (Step 5) - Incomplete reaction. - Re-formation of the free carboxylic acid during workup. - Product volatility leading to loss during solvent evaporation.- Use an excess of methanol and a suitable catalyst (e.g., thionyl chloride or a strong acid). - Neutralize the reaction mixture carefully before extraction to prevent hydrolysis of the ester. - Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of the volatile product.
Presence of multiple spots on TLC of the final product - Incomplete reactions from previous steps. - Formation of side products. - Decomposition of the product.- Purify the intermediates at each step to ensure high purity starting material for the subsequent reaction. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation. - Purify the final product using column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and cost-effective starting material is the naturally occurring amino acid, L-methionine, due to its structural similarity to the target molecule.

Q2: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each reaction step. Use an appropriate solvent system to achieve good separation between the starting material and the product. Visualization can be achieved using UV light and/or staining reagents like ninhydrin (for free amines) or potassium permanganate.

Q3: What are the most critical factors for improving the overall yield?

The most critical factors for improving the overall yield are:

  • Purity of intermediates: Ensuring the purity of the product at each step of the synthesis is crucial to prevent the accumulation of impurities that can interfere with subsequent reactions.

  • Anhydrous conditions: For reactions sensitive to moisture, such as the Pummerer rearrangement, using anhydrous solvents and reagents is essential.

  • Temperature control: Maintaining the optimal temperature for each reaction step can significantly impact the yield and minimize the formation of side products.

  • Effective workup and purification: Proper extraction and purification techniques are vital to isolate the desired product with high purity and minimize losses.

Q4: Are there alternative methods for the final esterification step?

Yes, besides using thionyl chloride or strong acids in methanol, other esterification methods can be employed. For instance, using trimethylchlorosilane in methanol is a mild and efficient method for the esterification of amino acids.[1] Another option is the use of diazomethane, although it is a hazardous reagent and should be handled with extreme caution.

Q5: What are the common side reactions to be aware of?

Common side reactions include:

  • Over-oxidation: In the oxidation step, the thioether can be oxidized to a sulfone, which will not undergo the desired Pummerer rearrangement.

  • Racemization: The stereocenter at the alpha-carbon can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).

  • N-alkylation: During esterification, if the amino group is not properly protected, it can be alkylated by the esterifying agent.

Experimental Protocols

Protocol 1: Boc-Protection of L-Methionine

  • Dissolve L-methionine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the dioxane by vacuum evaporation.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer with a cold solution of potassium bisulfate to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-L-methionine.

Protocol 2: Esterification of 2-amino-4-methoxybutanoic acid

  • Suspend 2-amino-4-methoxybutanoic acid in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

SynthesisWorkflow A L-Methionine B Boc-Protection A->B C Boc-L-Methionine B->C D Oxidation C->D E Boc-L-Methionine Sulfoxide D->E F Pummerer Rearrangement (Methoxy Group Installation) E->F G Boc-2-amino-4-methoxybutanoic acid methyl ester F->G H Deprotection G->H I 2-amino-4-methoxybutanoic acid H->I J Esterification I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

TroubleshootingTree A Low Yield in Esterification B Incomplete Reaction? A->B C Increase reaction time and/or temperature B->C Yes D Add excess methanol and catalyst B->D Yes E Product Hydrolysis? B->E No F Neutralize carefully before extraction E->F Yes G Product Loss? E->G No H Control evaporation temperature and pressure G->H Yes I Check for leaks in the apparatus G->I Yes

Caption: Troubleshooting decision tree for the esterification step.

References

"Methyl 2-amino-4-methoxybutanoate" common side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-methoxybutanoate. The following information addresses common side reactions, byproduct formation, and purification strategies encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most probable synthetic routes for this compound are:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of the parent amino acid, 2-amino-4-methoxybutanoic acid, with methanol. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or thionyl chloride (SOCl₂).[1][2]

  • Alkylation of a Glycine Derivative: This method involves the alkylation of a glycine enolate or a glycine Schiff base with a suitable electrophile, such as 1-bromo-2-methoxyethane, to introduce the 4-methoxybutyl side chain.

Q2: What are the primary side reactions to be aware of during the Fischer Esterification of 2-amino-4-methoxybutanoic acid?

A2: The primary side reactions during Fischer esterification include:

  • Dimerization/Polymerization: The amino group of one molecule can react with the activated carboxyl group of another, leading to the formation of dipeptides or larger oligomers. Using a large excess of methanol can help minimize this by favoring the intermolecular esterification.

  • Racemization: The chiral center at the alpha-carbon can be susceptible to racemization under acidic and heated conditions, which is a common issue in amino acid ester synthesis.[3]

  • N-Alkylation: While less common, the amino group can potentially be alkylated by the alcohol under certain conditions, though this is generally not a major concern with methanol.

  • Side-chain reactions: The ether linkage in the methoxy group is generally stable under these conditions, but prolonged exposure to strong acids and high temperatures could potentially lead to cleavage, although this is considered a minor side reaction.

Q3: What byproducts can be expected from the alkylation of a glycine derivative to form this compound?

A3: When using an alkylation approach, potential byproducts include:

  • Over-alkylation: The glycine enolate can potentially react with more than one equivalent of the alkylating agent, leading to di-alkylation at the alpha-carbon.

  • Elimination reactions: The alkylating agent, 1-bromo-2-methoxyethane, could undergo elimination to form methoxyethene, especially in the presence of a strong base.

  • Byproducts from the base: The choice of base is critical. For example, using a bulky base like lithium diisopropylamide (LDA) can help to minimize side reactions of the base itself.

  • Hydrolysis of the ester: If water is present in the reaction, the newly formed ester can be hydrolyzed back to the carboxylic acid.

Troubleshooting Guides

Fischer Esterification Route

Problem: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete reaction The Fischer esterification is an equilibrium reaction.[4] To drive the reaction towards the product, use a large excess of methanol (it can often be used as the solvent) and ensure an adequate amount of acid catalyst is present.[5] Consider extending the reaction time or increasing the reaction temperature (with caution to avoid degradation).
Water in the reaction mixture Water is a byproduct of the reaction and its presence can shift the equilibrium back to the starting materials.[4] Ensure all reagents and glassware are dry. Using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms can improve yields.
Loss during workup The amino ester product is often isolated as a hydrochloride salt, which is water-soluble. During aqueous workup, ensure the pH is appropriately controlled to minimize product loss to the aqueous phase. Extraction with a suitable organic solvent should be performed multiple times.

Problem: Presence of Impurities in the Final Product

ImpurityIdentification MethodMitigation and Purification Strategy
Unreacted 2-amino-4-methoxybutanoic acid TLC, HPLC, NMRThe starting amino acid has very different solubility properties from the ester. After neutralization, the unreacted acid will be less soluble in many organic solvents. Purification can be achieved by column chromatography or by precipitation of the amino acid from the organic solution.
Dipeptide/Oligomers Mass Spectrometry, NMRThese byproducts are typically less volatile and have higher molecular weights. They can be removed by distillation of the desired ester or by column chromatography.
Racemic mixture Chiral HPLC, PolarimetryTo minimize racemization, use milder reaction conditions (lower temperature, shorter reaction time).[3] If racemization has occurred, chiral column chromatography may be necessary to separate the enantiomers.
Alkylation of Glycine Derivative Route

Problem: Multiple Products Observed by TLC/LC-MS

Potential ByproductRecommended Solution
Di-alkylated product Use a bulky base (e.g., LDA) to create the enolate, which can provide steric hindrance to a second alkylation. Add the alkylating agent slowly and at a low temperature to control the reaction.
Starting glycine derivative Ensure complete formation of the enolate before adding the alkylating agent. Use a slight excess of the alkylating agent.
Elimination byproduct (methoxyethene) Use a less sterically hindered base if elimination is a major issue. Lowering the reaction temperature can also favor substitution over elimination.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-amino-4-methoxybutanoic acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-methoxybutanoic acid in anhydrous methanol (at least 10-fold molar excess).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., 1.2 equivalents of thionyl chloride or a catalytic amount of concentrated sulfuric acid).[1][5]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Visualizations

Fischer_Esterification cluster_main Main Reaction cluster_side Side Reactions Amino_Acid 2-Amino-4-methoxybutanoic Acid Product This compound Amino_Acid->Product H+ Catalyst Reflux Water Water Amino_Acid->Water H+ Catalyst Reflux Dimer Dipeptide Amino_Acid->Dimer Self-condensation Methanol Methanol Methanol->Product H+ Catalyst Reflux Methanol->Water H+ Catalyst Reflux Racemic Racemic Product Product->Racemic Epimerization Troubleshooting_Workflow Start Experiment Start Low_Yield Low Product Yield? Start->Low_Yield Incomplete_Reaction Check Reaction Time/ Temp/Catalyst Low_Yield->Incomplete_Reaction Yes Water_Present Ensure Anhydrous Conditions Low_Yield->Water_Present Yes Workup_Loss Optimize Extraction pH Low_Yield->Workup_Loss Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Incomplete_Reaction->Impure_Product Water_Present->Impure_Product Workup_Loss->Impure_Product Analyze_Impurities Identify Impurities (TLC, NMR, MS) Impure_Product->Analyze_Impurities Yes Success Pure Product Impure_Product->Success No Purify Purification (Chromatography/Distillation) Analyze_Impurities->Purify Purify->Success

References

"Methyl 2-amino-4-methoxybutanoate" preventing racemization during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2-amino-4-methoxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reaction of this chiral building block, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is maintaining its stereochemical integrity important?

This compound is a non-proteinogenic α-amino acid ester. Its stereochemical configuration is crucial as it dictates the biological activity and pharmacological properties of the peptides or molecules into which it is incorporated. The presence of the undesired enantiomer can lead to reduced efficacy, altered binding affinity, or even toxic side effects.

Q2: What are the primary causes of racemization for this compound during chemical reactions?

Racemization of α-amino acid esters like this compound typically occurs through two main mechanisms, especially during peptide coupling reactions[1]:

  • Direct Enolization: Abstraction of the α-proton by a base leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of enantiomers.

  • Oxazolone Formation: In reactions involving N-acylated amino acids, the activated carboxyl group can be attacked intramolecularly by the amide oxygen to form a 5(4H)-oxazolone. This intermediate is readily racemized, and subsequent reaction with a nucleophile yields a racemic product.

Factors such as the choice of base, coupling reagent, solvent, and temperature can significantly influence the rate of racemization[1].

Q3: Which N-protecting group is recommended to minimize racemization of this compound?

For minimizing racemization, urethane-based protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred over acyl-type protecting groups (e.g., Benzoyl). The electron-donating nature of the urethane oxygen helps to decrease the acidity of the α-proton, making direct enolization less favorable. Furthermore, they are less prone to forming the highly racemizable oxazolone intermediates.[2]

Q4: How does the choice of base affect the stereochemical purity of this compound during a reaction?

The basicity and steric hindrance of the base used are critical factors.[1]

  • Strong, non-hindered bases (e.g., triethylamine) can readily abstract the α-proton, promoting racemization.

  • Sterically hindered, weaker bases are recommended. N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used to minimize racemization.[3] For reactions that are particularly sensitive to racemization, the even weaker base 2,4,6-collidine may be a suitable choice.[1]

Q5: What are the best practices for storing this compound to ensure its stability and prevent degradation or racemization?

While specific stability data for this compound is not extensively published, general best practices for storing amino acid esters should be followed. It is advisable to store the compound, particularly in its free base form, in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The hydrochloride salt form is generally more stable for long-term storage.

Troubleshooting Guides

Issue 1: Significant Racemization Detected After Peptide Coupling

If you observe a loss of enantiomeric purity in your product after a peptide coupling reaction involving this compound, consider the following troubleshooting steps.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Base Switch to a sterically hindered and weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of triethylamine.[1][3]
Coupling Reagent Use a coupling reagent in combination with a racemization-suppressing additive. For carbodiimide-based couplings (e.g., DCC, DIC), the addition of HOBt or HOAt is crucial.[1][4] Phosphonium or uronium-based reagents like HBTU, HATU, or COMU, when used with HOBt or HOAt, can also minimize racemization.
High Temperature Perform the coupling reaction at a lower temperature. Room temperature is often a starting point, but cooling the reaction to 0°C or below can significantly reduce the rate of racemization.
Prolonged Reaction Time Monitor the reaction progress and quench it as soon as it reaches completion to avoid prolonged exposure to conditions that may promote racemization.
Solvent Effects The choice of solvent can influence racemization. Polar aprotic solvents like DMF or NMP are common, but in some cases, less polar solvents might be advantageous.
Issue 2: Racemization during N-Protecting Group Removal

Deprotection steps, particularly under harsh acidic or basic conditions, can sometimes lead to racemization.

Potential Causes & Solutions:

Potential CauseRecommended Action
Harsh Deprotection Conditions If using acid-labile protecting groups (e.g., Boc), minimize the deprotection time and use the mildest effective acidic conditions. For base-labile groups (e.g., Fmoc), ensure the concentration of the base (e.g., piperidine) and the treatment time are optimized.
Side Reactions Be aware of potential side reactions during deprotection that could affect the stereocenter. Careful monitoring and optimization of the deprotection protocol are key.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during a Peptide Coupling Reaction

This protocol provides a general guideline for coupling an N-protected this compound to a peptide chain.

  • Preparation: Dissolve the N-protected this compound (1.1 equivalents) and a racemization-suppressing additive such as HOBt or HOAt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF, NMP) under an inert atmosphere.

  • Activation: Cool the solution to 0°C. Add the coupling reagent (e.g., DIC, 1.1 equivalents) and stir the mixture for 5-10 minutes to pre-activate the amino acid.

  • Coupling: To the cooled solution of the activated amino acid, add the resin-bound peptide with the free N-terminus or the C-protected amino acid/peptide ester.

  • Base Addition: Slowly add a sterically hindered base such as DIEA (2.0 equivalents).

  • Reaction: Allow the reaction to proceed at 0°C, monitoring its progress by a suitable method (e.g., Kaiser test for solid-phase synthesis). If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Work-up: Once the reaction is complete, proceed with the appropriate washing and purification steps.

Data Presentation

The following table summarizes the relative effectiveness of different bases and additives in suppressing racemization during peptide bond formation, based on general findings in peptide chemistry.

Table 1: Influence of Bases and Additives on Racemization

Base/Additive CombinationRelative Racemization RiskComments
Triethylamine (TEA)HighStrong base, prone to causing significant racemization.[1]
N,N-Diisopropylethylamine (DIEA)Low-MediumSterically hindered, a much safer choice than TEA.[3]
N-Methylmorpholine (NMM)LowWeaker base than DIEA, often a good choice.[3]
2,4,6-CollidineVery LowA very weak and sterically hindered base, recommended for highly sensitive couplings.[1]
DIC + HOBtLowA standard and effective combination for suppressing racemization.[3][4]
DIC + HOAtVery LowHOAt is generally more effective than HOBt at preventing racemization.[1][4]
HATU/HBTU + DIEALowThese reagents are generally efficient and provide low levels of racemization.

Visualizations

Racemization Mechanisms

RacemizationMechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation A Chiral α-Amino Ester B Planar Enolate (Achiral) A->B + Base - H+ C Racemic Mixture B->C + H+ D N-Acyl Amino Acid (Activated) E 5(4H)-Oxazolone (Racemizes Rapidly) D->E Intramolecular Cyclization F Racemic Product E->F + Nucleophile

Caption: General mechanisms for the racemization of α-amino acids.

Troubleshooting Workflow for Racemization

TroubleshootingWorkflow Start Racemization Detected CheckBase Is the base sterically hindered and weak (e.g., DIEA, NMM)? Start->CheckBase ChangeBase Switch to DIEA or NMM CheckBase->ChangeBase No CheckAdditives Are racemization-suppressing additives being used (e.g., HOBt, HOAt)? CheckBase->CheckAdditives Yes ChangeBase->CheckAdditives AddAdditives Incorporate HOBt or HOAt into the protocol CheckAdditives->AddAdditives No CheckTemp Is the reaction run at a low temperature (e.g., 0°C)? CheckAdditives->CheckTemp Yes AddAdditives->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp No CheckTime Is the reaction time minimized? CheckTemp->CheckTime Yes LowerTemp->CheckTime OptimizeTime Monitor reaction and work up upon completion CheckTime->OptimizeTime No End Re-evaluate Enantiomeric Purity CheckTime->End Yes OptimizeTime->End

Caption: A decision-making workflow for troubleshooting racemization issues.

Experimental Workflow for Assessing Racemization

RacemizationAssessment Start Perform Reaction with This compound Purify Purify the final product Start->Purify Analyze Analyze by Chiral HPLC or GC Purify->Analyze Compare Compare with enantiomerically pure standards Analyze->Compare DetermineEE Determine Enantiomeric Excess (ee%) Compare->DetermineEE

Caption: A typical workflow for the experimental determination of enantiomeric excess.

References

"Methyl 2-amino-4-methoxybutanoate" stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Methyl 2-amino-4-methoxybutanoate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to hydrolysis and oxidation. The ester functional group can be hydrolyzed, particularly under acidic or basic conditions, to yield methanol and 2-amino-4-methoxybutanoic acid. The amino group can be a site for oxidation, leading to impurities.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidation.[1]

Q3: I noticed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing, can be an indication of degradation, likely due to oxidation of the amino group or other sensitive moieties in the molecule. It is advisable to re-analyze the purity of the material before use.

Q4: Can I store solutions of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis.[4][5][6] The rate of hydrolysis is dependent on the solvent, pH, and temperature. If you must store it in solution, use an anhydrous, aprotic solvent and store it at a low temperature (e.g., -20°C) for the shortest possible time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Purity in QC Analysis (e.g., HPLC, NMR) Hydrolysis: The ester has degraded into the corresponding carboxylic acid and methanol.1. Confirm the presence of 2-amino-4-methoxybutanoic acid using a suitable analytical method (e.g., LC-MS). 2. Avoid aqueous and protic solvents during storage and handling. 3. Ensure the pH of your reaction or storage medium is neutral.
Oxidation: The amino group or other parts of the molecule have been oxidized.1. Check for the presence of new, unidentified peaks in your chromatogram or spectrum. 2. Store the compound under an inert atmosphere. 3. Avoid exposure to air and light.
Inconsistent Experimental Results Degradation of Starting Material: The purity of the this compound has been compromised, leading to lower yields or unexpected side products.1. Re-evaluate the purity of your starting material before each experiment. 2. If degradation is suspected, purify the compound before use (e.g., by chromatography or distillation). 3. Review your storage and handling procedures to prevent future degradation.
Precipitate Formation in Solution Poor Solubility or Degradation: The compound may have low solubility in the chosen solvent, or a degradation product may be precipitating.1. Verify the solubility of this compound in your solvent system. 2. Analyze the precipitate to determine if it is the starting material or a degradation product.

Experimental Protocols

Protocol for Assessing the Stability of this compound (Stress Testing)

This protocol outlines a general procedure for stress testing to evaluate the stability of this compound under various conditions.

1. Objective: To determine the degradation profile of this compound under conditions of elevated temperature, varying pH, and exposure to oxidative stress.

2. Materials:

  • This compound
  • HPLC-grade water
  • HPLC-grade acetonitrile or methanol
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • HPLC system with a suitable column (e.g., C18)
  • pH meter
  • Incubator or oven

3. Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

4. Data Presentation:

Summarize the percentage of the parent compound remaining at each time point under each stress condition in a table.

Stress Condition Time (hours) This compound Remaining (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 0100
2
4
8
24
Base Hydrolysis (0.1 M NaOH, RT) 0100
2
4
8
24
Oxidative Degradation (3% H₂O₂, RT) 0100
2
4
8
24
Thermal Degradation (60°C) 0100
2
4
8
24

Visualizations

cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 2-Amino-4-methoxybutanoic Acid + Methanol parent->hydrolysis_product H+ or OH- H2O oxidation_product Oxidized Impurities parent->oxidation_product O2 Light

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation start Inconsistent Results or Changed Appearance check_purity Analyze Purity (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Compound is_pure->purify No investigate Investigate Other Experimental Parameters proceed->investigate review_storage Review Storage and Handling Procedures purify->review_storage end Use Purified Compound review_storage->end

Caption: Troubleshooting workflow for suspected degradation of the compound.

storage Recommended Storage Conditions Temperature Atmosphere Container Avoid details Cool (2-8°C) or Frozen (-20°C) Inert Gas (Argon/Nitrogen) Tightly Sealed, Amber Glass Moisture, Light, Strong Acids/Bases, Oxidizing Agents

References

Technical Support Center: Troubleshooting Failed Reactions in Amino Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of amino acid esters, with a focus on addressing issues relevant to compounds like Methyl 2-amino-4-methoxybutanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esterification reaction shows a very low yield or has failed to proceed. What are the common causes?

A1: Low or no product yield in amino acid esterification is a frequent issue. The primary causes often revolve around the reaction conditions and the nature of the starting materials.

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial. For instance, while various strong acids can be used, sulfuric acid has been shown to be particularly effective in some cases, whereas hydrochloric and nitric acid under the same conditions may not yield any product.[1][2]

  • Water Content: Esterification is a reversible reaction. The presence of water, even in small amounts, can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Zwitterionic Nature: Amino acids exist as zwitterions, which can make them less reactive than ordinary carboxylic acids.[1][2] This necessitates carefully chosen reaction conditions to favor esterification.

  • Steric Hindrance: Bulky side chains on the amino acid can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate.

  • Reaction Temperature: The optimal reaction temperature can vary. For some methods, reactions are conducted at room temperature, while others may require heating (e.g., up to 70°C) to proceed at a reasonable rate.[2]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern during the esterification of amino acids is the alkylation of the amino group.[1][3]

  • N-Alkylation: The amino group is nucleophilic and can react with the alcohol under acidic conditions, leading to the formation of a secondary amine. This is more prevalent with harsher reaction conditions.

  • Racemization: For chiral amino acids, harsh conditions (strong acids or high temperatures) can lead to racemization, compromising the optical purity of the final product.[3]

  • Minimization Strategies:

    • N-Protection: A common strategy to prevent N-alkylation is to protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before esterification, followed by deprotection.[3][4]

    • Mild Reaction Conditions: Employing milder catalysts like trimethylchlorosilane (TMSCl) or ion-exchange resins (e.g., Amberlyst-15) at room temperature can significantly reduce side reactions.[3][4]

Q3: The workup and purification of my amino acid ester are proving to be difficult. What are some effective strategies?

A3: Purification can be challenging due to the polar nature of both the product and unreacted starting material.

  • Simple Filtration: When using a solid catalyst like an ion-exchange resin (e.g., Amberlyst-15), the workup can be as simple as decanting the excess alcohol and filtering off the resin.[3]

  • Extraction: After neutralizing the reaction mixture, the ester can often be extracted into an organic solvent. Careful selection of the solvent and pH adjustment of the aqueous layer are critical for efficient extraction.

  • Crystallization: The product is often isolated as a hydrochloride salt, which can facilitate crystallization and purification.[4]

  • Chromatography: If other methods fail, column chromatography on silica gel is a standard technique for purifying amino acid esters. A suitable solvent system (e.g., a gradient of methanol in dichloromethane) will be required.

Experimental Protocols

Below are detailed methodologies for common amino acid esterification procedures.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is known for its mild conditions and good to excellent yields for a variety of amino acids.[4]

  • Reaction Setup: To a suspension of the amino acid (1 equivalent) in anhydrous methanol, add trimethylchlorosilane (2-4 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 12 to 24 hours, depending on the solubility of the amino acid.[4]

  • Workup: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • Purification: The resulting crude product (amino acid methyl ester hydrochloride) can be purified by recrystallization.

Method 2: Esterification using Ion-Exchange Resin (Amberlyst-15)

This procedure offers a simple workup and the ability to regenerate and reuse the catalyst.[3]

  • Reaction Setup: Stir a mixture of the chiral amino acid and Amberlyst-15 in methanol or ethanol at room temperature.

  • Reaction: The reaction is typically carried out for a period determined by TLC monitoring until the starting material is consumed.

  • Workup: Decant the excess alcohol. The polymer-bound amino ester is then treated with a solution of sodium bicarbonate (10%) to release the free ester.[3]

  • Isolation: The product can then be extracted with an appropriate organic solvent.

Data Presentation

The following table summarizes typical yields for the esterification of various amino acids using different methods. This data is for illustrative purposes and actual yields may vary.

Amino AcidEsterification MethodSolventYield (%)Reference
L-AlanineAmberlyst-15Methanol72[3]
L-ValineAmberlyst-15Methanol80[3]
L-LeucineAmberlyst-15Methanol78[3]
L-PhenylalanineAmberlyst-15Methanol82[3]
L-TyrosineAmberlyst-15Ethanol70[3]
GlycineTMSCl/MeOHMethanol95[4]
L-AlanineTMSCl/MeOHMethanol96[4]
L-ValineTMSCl/MeOHMethanol95[4]

Visualizations

Troubleshooting Logic for Failed Esterification

The following diagram illustrates a logical workflow for troubleshooting a failed amino acid esterification reaction.

G start Reaction Failed (Low/No Yield) check_reagents Check Reagents: - Anhydrous Solvent? - Catalyst Activity? - Starting Material Purity? start->check_reagents check_conditions Review Reaction Conditions: - Correct Temperature? - Adequate Reaction Time? - Inert Atmosphere? start->check_conditions side_reactions Analyze for Side Products: - N-Alkylation? - Racemization? start->side_reactions reagent_issue Remedy: - Dry Solvents - Use Fresh Catalyst - Purify Starting Material check_reagents->reagent_issue Issue Found condition_issue Remedy: - Optimize Temperature - Increase Reaction Time - Ensure Inert Atmosphere check_conditions->condition_issue Issue Found side_reaction_issue Remedy: - Use Milder Conditions - N-Protect Amino Group side_reactions->side_reaction_issue Side Products Detected rerun Re-run Reaction reagent_issue->rerun condition_issue->rerun side_reaction_issue->rerun

Troubleshooting workflow for failed esterification reactions.
General Experimental Workflow for Amino Acid Esterification

This diagram outlines a general experimental workflow for the synthesis and purification of an amino acid ester.

G start Start: Amino Acid + Alcohol add_catalyst Add Catalyst (e.g., TMSCl, H2SO4, Resin) start->add_catalyst reaction Stir at Appropriate Temperature add_catalyst->reaction monitor Monitor Reaction (e.g., by TLC) reaction->monitor workup Reaction Workup: - Neutralization - Catalyst Removal monitor->workup Reaction Complete extraction Product Extraction with Organic Solvent workup->extraction purification Purification: - Recrystallization - Chromatography extraction->purification characterization Characterization: - NMR, IR, MS purification->characterization

General workflow for amino acid ester synthesis.

References

Technical Support Center: Methyl 2-amino-4-methoxybutanoate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Methyl 2-amino-4-methoxybutanoate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the Fischer-Speier esterification of the parent amino acid, 2-amino-4-methoxybutanoic acid. This reaction involves treating the amino acid with methanol in the presence of an acid catalyst.[1] Common catalysts include hydrogen chloride (often generated in situ), sulfuric acid, or thionyl chloride.[2]

Q2: What are the critical process parameters to control during the esterification reaction?

A2: For a successful and reproducible scale-up, the following parameters are critical:

  • Temperature: Controls reaction rate and minimizes side-product formation.

  • Catalyst Concentration: Affects reaction kinetics and final conversion.

  • Water Content: The reaction is an equilibrium; water, a byproduct, must be minimized in the starting materials and ideally removed during the reaction to drive it to completion.[1]

  • Reaction Time: Sufficient time is required for the reaction to reach completion, which should be monitored.

Q3: What are the primary safety concerns associated with this synthesis at scale?

A3: Key safety issues include:

  • Handling of Corrosive Acids: Catalysts like sulfuric acid and thionyl chloride are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

  • Flammable Solvents: Methanol is flammable and requires proper grounding, ventilation, and spark-free equipment.

  • Exothermic Reactions: The addition of the acid catalyst to methanol can be highly exothermic and must be done under controlled cooling to prevent runaway reactions.

  • Toxic Byproducts: Using thionyl chloride generates toxic gases (HCl and SO₂) that must be scrubbed.

Q4: How can I monitor the reaction's progress and completion?

A4: Reaction progress is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common method involves taking small aliquots from the reaction mixture, neutralizing them, and spotting them on a TLC plate to observe the disappearance of the starting amino acid spot and the appearance of the product ester spot.

Q5: What are the recommended purification methods for the final product on a larger scale?

A5: After the work-up, purification strategies depend on the physical properties of the ester. Common methods include:

  • Crystallization: If the product (often as a hydrochloride salt) is a solid, crystallization from a suitable solvent system is an effective and scalable purification method.

  • Distillation: If the free ester is a liquid with sufficient thermal stability, vacuum distillation can be used for purification.

  • Chromatography: While effective, large-scale column chromatography can be expensive and is typically reserved for high-value products or when other methods fail.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q: My reaction shows low or incomplete conversion. What are the likely causes and solutions?

A: Low conversion is a common scale-up challenge. Consider the following:

  • Cause 1: Presence of Water: Water shifts the reaction equilibrium back towards the starting materials.

    • Solution: Ensure the use of anhydrous methanol and dry glassware. For larger scales, consider using a Dean-Stark apparatus if the solvent system is appropriate (e.g., with a co-solvent like toluene) to remove water azeotropically.

  • Cause 2: Insufficient Catalyst: The catalyst may be consumed by impurities or be insufficient for the batch size.

    • Solution: Increase the catalyst loading incrementally. Ensure the molar ratio of catalyst to the amino acid is appropriate, typically ranging from 1.1 to 1.5 equivalents for catalysts that also form a salt with the amine.[3]

  • Cause 3: Inadequate Temperature or Time: The reaction may be too slow at the current temperature.

    • Solution: Increase the reaction temperature, typically to reflux. Extend the reaction time and monitor via TLC or HPLC until no further consumption of the starting material is observed.

Q: I'm observing the formation of significant side products. How can I prevent this?

A: Side product formation can reduce yield and complicate purification.

  • Side Product: Diketopiperazines: These cyclic dipeptides can form from the self-condensation of two amino ester molecules.

    • Cause: Prolonged exposure to high temperatures, especially under neutral or basic conditions after the initial work-up.

    • Solution: Keep the product in its acidic (protonated) form, which prevents the amine from acting as a nucleophile. After neutralization, process the material quickly and at lower temperatures.

  • Side Product: Oligomers/Polymers: Linear polymerization can also occur.

    • Cause: Similar to diketopiperazine formation.

    • Solution: Maintain a protonated state for the amine group throughout the process until the final work-up step.

Q: The product isolation is difficult, resulting in low isolated yield. What can I do?

A: Isolation challenges often stem from the product's solubility or emulsion formation.

  • Problem: Product is soluble in the aqueous phase during extraction.

    • Cause: The amino ester can be protonated and highly water-soluble, or it may have high polarity.

    • Solution: After neutralization, saturate the aqueous layer with a salt like sodium chloride (salting out) to decrease the product's solubility. Perform multiple extractions with an appropriate organic solvent.

  • Problem: Formation of a stable emulsion during work-up.

    • Cause: This is common in biphasic mixtures, especially at scale.

    • Solution: Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for an extended period without agitation. For persistent emulsions, filtration through a pad of Celite may be effective.

Data Presentation: Comparison of Esterification Catalysts

CatalystTypical ConditionsTypical YieldsScale-Up ProsScale-Up Cons
HCl (gas or in situ) Methanol, 0°C to reflux, 4-12 h85-95%Inexpensive; high conversion.Corrosive gas; requires careful handling and scrubbing.
H₂SO₄ (conc.) Methanol, reflux, 6-16 h80-90%Low cost; effective dehydrating agent.Strong oxidant; can cause charring; difficult to remove all traces.[4]
Thionyl Chloride (SOCl₂) Methanol, 0°C to reflux, 2-6 h90-98%High reactivity; short reaction times; generates HCl in situ.[2]Expensive; corrosive; produces toxic SO₂ and HCl gas.[2]
Trimethylchlorosilane (TMSCl) Methanol, room temp, 12-24 h90-99%Very mild conditions; high yields; simple work-up.[2][5]Higher cost; moisture sensitive.

Experimental Protocols

Protocol: Scale-Up Synthesis of this compound Hydrochloride using Thionyl Chloride

This protocol is designed for a 1-mole scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents:

  • 2-Amino-4-methoxybutanoic acid (133.15 g, 1.0 mol)

  • Anhydrous Methanol (1.5 L)

  • Thionyl Chloride (SOCl₂) (87.5 mL, 142.8 g, 1.2 mol)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE) (2.0 L for precipitation)

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Gas scrubber (containing NaOH solution)

  • Large Buchner funnel and filter flask

Procedure:

  • Setup: Equip the 5 L flask with the mechanical stirrer, reflux condenser (connected to the gas scrubber), and dropping funnel.

  • Charging Reagents: Add anhydrous methanol (1.5 L) to the flask and cool the vessel to 0-5°C using an ice-water bath.

  • Catalyst Addition: Slowly add thionyl chloride (87.5 mL) dropwise to the cold methanol via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 15°C. This step is highly exothermic.

  • Amino Acid Addition: Once the thionyl chloride addition is complete, slowly add the 2-amino-4-methoxybutanoic acid (133.15 g) to the solution in portions. The amino acid will dissolve as it reacts to form the hydrochloride salt.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65°C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 with a ninhydrin stain) until the starting amino acid is no longer visible.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.

  • Product Precipitation: To the residue, add diethyl ether or MTBE (2.0 L) and stir vigorously. The product, this compound hydrochloride, should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using the Buchner funnel. Wash the filter cake with additional cold diethyl ether or MTBE (2 x 200 mL) to remove any non-polar impurities.

  • Drying: Dry the white solid product in a vacuum oven at 40-50°C to a constant weight.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation Start 2-Amino-4-methoxybutanoic Acid + Anhydrous Methanol Catalyst Add Acid Catalyst (e.g., SOCl₂) at 0-5°C Start->Catalyst Reflux Heat to Reflux (3-5 hours) Catalyst->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Concentrate Concentrate Under Vacuum Monitor->Concentrate Precipitate Precipitate with Ether/MTBE Concentrate->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Product Final Product: This compound HCl Dry->Product

Caption: General workflow for the synthesis of this compound HCl.

Troubleshooting_Logic cluster_causes cluster_solutions1 cluster_solutions2 Problem Problem: Low Isolated Yield Cause1 Incomplete Reaction? Problem->Cause1 Check Conversion Cause2 Losses During Work-up? Problem->Cause2 If Conversion is Good Sol1A Check for Water (Use Anhydrous Reagents) Cause1->Sol1A Sol1B Increase Catalyst Load Cause1->Sol1B Sol1C Increase Time / Temperature Cause1->Sol1C Sol2A Product Water Soluble? (Saturate with NaCl) Cause2->Sol2A Sol2B Emulsion Formed? (Add Brine, Allow to Settle) Cause2->Sol2B Sol2C Incomplete Precipitation? (Use colder anti-solvent) Cause2->Sol2C

Caption: Troubleshooting decision tree for addressing low product yield.

Fischer_Esterification cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Water Elimination cluster_3 Step 4: Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

References

"Methyl 2-amino-4-methoxybutanoate" optimizing reaction temperature and time

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 2-amino-4-methoxybutanoate

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols, with a specific focus on reaction temperature and time.

Disclaimer: Detailed optimization studies specifically for the synthesis of this compound are not extensively available in peer-reviewed literature. The following guidance is based on established principles of amino acid esterification and provides a general framework for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction is slow or appears incomplete. How can I optimize the reaction time?

A1: Incomplete or slow reactions are a common issue. The best method for determining the optimal reaction time is to monitor its progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (2-amino-4-methoxybutanoic acid) at regular intervals (e.g., every hour). The reaction is complete when the starting material spot is no longer visible. If the reaction is still slow, consider the purity of your reagents, especially the solvent (methanol), which should be anhydrous.

Q2: What is the optimal temperature for the synthesis of this compound?

A2: The optimal temperature depends on the chosen esterification method. For modern, efficient methods like using trimethylchlorosilane (TMSCl) in methanol, the reaction proceeds effectively at room temperature.[1] Traditional methods using thionyl chloride (SOCl₂) in methanol are often run at 0°C initially and then refluxed, while acid-catalyzed Fischer esterification typically requires prolonged heating. It is recommended to start at room temperature to minimize side reactions. Gentle heating (e.g., to 40-50°C) can be explored if the reaction is too slow, but this may increase the risk of side product formation.

Q3: I am observing significant side product formation. What are the likely impurities and how can I avoid them?

A3: Potential side products in amino acid esterification include the formation of dipeptides or other oligomers, and in some cases, racemization of the chiral center. To minimize these:

  • Control Temperature: Avoid excessive heat, as it can promote side reactions.

  • Reagent Addition: When using highly reactive reagents like thionyl chloride or TMSCl, add them slowly and at a controlled temperature (e.g., 0°C or below) to manage the exotherm.

  • Protecting Groups: If you are working with an N-protected amino acid, ensure the protecting group is stable under the esterification conditions to prevent its cleavage and subsequent side reactions.

Q4: How does the choice of esterification method affect the reaction conditions?

A4: The method chosen has a significant impact on temperature, time, and overall success. A comparison of common methods is provided in the table below. The TMSCl/methanol method is often preferred for its mild conditions and high yields.[1]

Data Presentation: Comparison of Esterification Methods

MethodTypical TemperatureTypical TimeAdvantagesDisadvantages
TMSCl / Methanol Room Temperature4 - 24 hoursMild conditions, high yields, convenient operation.[1]TMSCl is moisture-sensitive.
Thionyl Chloride / Methanol 0°C to Reflux2 - 12 hoursWidely used, effective for many amino acids.Generates corrosive HCl gas, requires careful handling and temperature control.
Fischer Esterification (Acid Catalyst) Reflux12 - 48 hoursInexpensive reagents (e.g., H₂SO₄, HCl).Harsh conditions, long reaction times, may require water removal.

Experimental Protocols

Recommended Protocol: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is highlighted for its operational simplicity and mild reaction conditions.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend the amino acid (e.g., 2-amino-4-methoxybutanoic acid, 1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add trimethylchlorosilane (TMSCl, 2 equivalents) to the stirred suspension.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amino acid is fully consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the hydrochloride salt of the desired methyl ester. It can be used as is for subsequent steps or purified further.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical process for troubleshooting and optimizing the reaction if you are experiencing low yields.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Purity (Anhydrous Solvents?) start->check_reagents check_monitoring Review Reaction Monitoring (TLC Analysis) check_reagents->check_monitoring incomplete_rxn Reaction Incomplete? check_monitoring->incomplete_rxn purification_issue Product Lost During Workup? incomplete_rxn->purification_issue No extend_time Action: Extend Reaction Time incomplete_rxn->extend_time Yes optimize_workup Action: Optimize Purification Protocol purification_issue->optimize_workup Yes increase_temp Action: Increase Temperature Gently (e.g., to 40°C) extend_time->increase_temp Still Incomplete success Yield Improved extend_time->success Complete increase_temp->success optimize_workup->success

Caption: A decision-making diagram for troubleshooting low yield.

General Experimental Workflow

This diagram illustrates the key steps in the synthesis of an amino acid methyl ester.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation prep Suspend Amino Acid in Anhydrous Methanol cool Cool Mixture (Ice Bath) prep->cool add_reagent Slowly Add Esterification Reagent cool->add_reagent react Stir at Defined Temperature (e.g., Room Temp) add_reagent->react monitor Monitor by TLC react->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate product Obtain Product (Ester Hydrochloride Salt) concentrate->product

Caption: A flowchart of the general experimental procedure.

References

Validation & Comparative

A Comparative Guide to Methyl 2-amino-4-methoxybutanoate and Other Amino Acid Esters in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the fields of peptide chemistry and drug development, the choice of starting materials and intermediates is paramount to the success of a synthetic route. Amino acid esters are fundamental building blocks, serving as protected forms of amino acids that facilitate their manipulation in various reactions. This guide provides a comparative overview of Methyl 2-amino-4-methoxybutanoate against other commonly used amino acid esters, supported by experimental data and detailed protocols.

Performance Comparison in Synthesis

Amino acid esters are crucial for preventing the free carboxyl group of an amino acid from participating in unwanted side reactions during peptide synthesis and other organic transformations. The choice of the ester group can influence the compound's solubility, reactivity, and the conditions required for its eventual removal. Methyl esters are among the most common choices due to their relative ease of synthesis and subsequent hydrolysis.

While specific comparative data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance based on the properties of its functional groups and by comparing the synthesis of other amino acid methyl esters. The presence of a methoxy group on the side chain introduces a polar ether functionality, which could influence the solubility of the molecule and its derivatives. This may offer advantages in certain solvent systems or during purification steps.

Table 1: Comparison of Reaction Yields for the Synthesis of Various Amino Acid Methyl Ester Hydrochlorides

The following table summarizes the yields for the synthesis of various amino acid methyl ester hydrochlorides using a common method involving trimethylchlorosilane (TMSCl) in methanol. This method is noted for its mild conditions and good to excellent yields. While data for this compound is not present in the cited study, these values provide a benchmark for the expected efficiency of methyl ester formation for a range of amino acids.

Amino AcidYield (%)
Glycine98
α-Alanine97
Valine96
Leucine98
Isoleucine95
Phenylalanine97
Tyrosine94
Serine95
Threonine93
Aspartic Acid96
Glutamic Acid97
Proline98
Tryptophan92

Data sourced from a study on a facile method for synthesizing amino acid methyl ester hydrochlorides.[1]

The high yields across a variety of amino acids with different side chains suggest that the synthesis of this compound would also be efficient under similar conditions. The electron-donating nature of the methoxy group is unlikely to significantly hinder the esterification process.

Experimental Protocols

Detailed and reliable experimental protocols are critical for reproducible research. Below are representative protocols for the synthesis of amino acid methyl esters and their subsequent use in solid-phase peptide synthesis.

Protocol 1: General Procedure for the Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol describes a common and efficient method for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol.[1]

Materials:

  • Amino acid (1 equivalent)

  • Methanol (dried)

  • Trimethylchlorosilane (TMSCl) (2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing the amino acid, add dry methanol.

  • Cool the mixture in an ice bath and slowly add trimethylchlorosilane while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the amino acid methyl ester hydrochloride, which can be used without further purification or recrystallized if necessary.

Protocol 2: General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acid Esters

This protocol outlines the basic steps for chain elongation in solid-phase peptide synthesis using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Materials:

  • Fmoc-protected amino acid methyl ester

  • Resin (e.g., Rink amide resin)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid ester, coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

    • Add the coupling solution to the resin and agitate for the required time (typically 1-2 hours) to allow for peptide bond formation.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Visualizing Synthetic and Biological Pathways

Diagrams are invaluable tools for understanding complex processes. The following diagrams, generated using Graphviz, illustrate a typical workflow for solid-phase peptide synthesis and a relevant biological pathway involving amino acid metabolism.

sps_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-Ester, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

amino_acid_metabolism DietaryProtein Dietary Protein AminoAcids Amino Acids (e.g., Methionine) DietaryProtein->AminoAcids ProteinSynthesis Body Protein Synthesis AminoAcids->ProteinSynthesis Transamination Transamination/ Deamination AminoAcids->Transamination SpecializedProducts Synthesis of Specialized Products (e.g., Neurotransmitters, Hormones) AminoAcids->SpecializedProducts CarbonSkeletons Carbon Skeletons Transamination->CarbonSkeletons UreaCycle Urea Cycle Transamination->UreaCycle Ammonia EnergyProduction Energy Production (TCA Cycle) CarbonSkeletons->EnergyProduction Gluconeogenesis Gluconeogenesis CarbonSkeletons->Gluconeogenesis

Caption: Overview of Amino Acid Metabolism.

Conclusion

While direct comparative data for this compound is limited, the established high-yield synthesis methods for other amino acid methyl esters provide a strong indication of its synthetic accessibility. The presence of the 4-methoxy group may offer unique solubility and reactivity properties that could be advantageous in specific synthetic contexts, particularly in the synthesis of complex peptides or drug candidates where intermolecular interactions can be problematic. Further research into the specific applications and performance of this compound is warranted to fully elucidate its potential benefits in organic synthesis.

References

Comparative Analysis of Methyl 2-amino-4-methoxybutanoate and Structurally Related Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of Methyl 2-amino-4-methoxybutanoate and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development. The analysis is based on available experimental data and aims to provide a clear, objective comparison to aid in research and development efforts.

Introduction

This compound is a derivative of the naturally occurring amino acid, 2-amino-4-methoxybutanoic acid. While specific biological activity data for the methyl ester is limited in publicly accessible literature, the parent carboxylic acid and its analogs have demonstrated notable antimicrobial and enzyme-inhibiting properties. This guide will explore the known activities of these related compounds to infer the potential activity of this compound and to provide a basis for comparison with other structurally similar molecules.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is hypothesized to exhibit two primary types of biological activity:

  • Antimicrobial Activity: The parent compound, 2-amino-4-methoxybutanoic acid, has been identified as an antimicrobial agent effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][2] This suggests that the methyl ester derivative may also possess antibacterial properties.

  • Enzyme Inhibition: A structurally related compound, L-2-amino-4-methoxy-cis-but-3-enoic acid, has been shown to be a potent inhibitor of S-adenosylmethionine (AdoMet) synthetase.[3] This enzyme is a key component in cellular metabolism, making it a target for various therapeutic agents. The structural similarity suggests that this compound could also act as an inhibitor of this enzyme.

Comparative Data

To provide a quantitative comparison, the following table summarizes the available biological activity data for 2-amino-4-methoxybutanoic acid and a closely related analog. Data for this compound is not currently available in the reviewed literature.

Compound NameBiological ActivityTarget Organism/EnzymeKey Findings
2-Amino-4-methoxybutanoic acidAntimicrobialEscherichia coli, Pseudomonas aeruginosaDescribed as an antimicrobial agent.[1][2]
L-2-amino-4-methoxy-cis-but-3-enoic acidEnzyme InhibitionS-adenosylmethionine (AdoMet) synthetasePotent inhibitor.[3]
L-2-amino-4-methylthio-cis-but-3-enoic acidEnzyme InhibitionS-adenosylmethionine (AdoMet) synthetase (Isozymes I and II)Competitive inhibitor with respect to L-methionine. Apparent Ki values of 21 µM (isozyme I) and 5.7 µM (isozyme II).[3]

Structure-Activity Relationship

The biological activity of 2-amino-4-methoxybutanoic acid derivatives appears to be influenced by the functional groups at the 2 and 4 positions of the butanoic acid backbone. The presence of the amino group is common in many antimicrobial compounds. The methoxy group at the 4-position is a key feature that may contribute to the specificity of enzyme inhibition, as seen in the case of the AdoMet synthetase inhibitor. Further research is needed to fully elucidate the structure-activity relationship, particularly the role of the ester functional group in this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of biological activity. Below are standardized protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the minimum inhibitory concentration of a compound against a specific microorganism.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A fresh culture of the test bacteria is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and MHB, no compound) and negative (MHB only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

S-adenosylmethionine (AdoMet) Synthetase Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of a compound against AdoMet synthetase.

Objective: To determine the concentration of the test compound required to inhibit 50% of the AdoMet synthetase activity (IC50).

Materials:

  • Test compound

  • Purified S-adenosylmethionine synthetase

  • Substrates: L-methionine and ATP

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Detection reagent (e.g., Malachite Green for phosphate detection)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Enzyme Reaction: The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, substrates (L-methionine and ATP), and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: The reaction is stopped, for example, by adding a quenching agent.

  • Detection of Product Formation: The amount of product (S-adenosylmethionine) or a byproduct (e.g., pyrophosphate) is quantified. A common method is to measure the inorganic phosphate produced from ATP hydrolysis using a colorimetric reagent like Malachite Green.[4]

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration.

AdoMet_Pathway L-Methionine L-Methionine AdoMet Synthetase AdoMet Synthetase L-Methionine->AdoMet Synthetase ATP ATP ATP->AdoMet Synthetase S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) AdoMet Synthetase->S-Adenosylmethionine (SAM) Methylation Reactions Methylation Reactions S-Adenosylmethionine (SAM)->Methylation Reactions Inhibitor Inhibitor Inhibitor->AdoMet Synthetase

Caption: S-Adenosylmethionine (SAM) Synthesis Pathway and Point of Inhibition.

References

A Comparative Guide to HPLC-Based Purity Validation of Methyl 2-Amino-4-Methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Methyl 2-amino-4-methoxybutanoate, a key building block in various synthetic pathways.

Introduction to Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For compounds like this compound, which lack a strong chromophore, derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors.[1][2] This guide will compare two common pre-column derivatization methods: o-Phthalaldehyde (OPA) and Phenylisothiocyanate (PITC).

Experimental Workflow

The general workflow for the purity validation of this compound by HPLC involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Diluent deriv Pre-column Derivatization (OPA or PITC) prep_sample->deriv prep_std Prepare Standard Solutions of Known Concentration prep_std->deriv injection Inject Derivatized Sample/Standard deriv->injection separation Chromatographic Separation on C18 Column injection->separation detection UV or Fluorescence Detection separation->detection integration Peak Integration and Identification detection->integration quantification Purity Calculation (% Area) integration->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Experimental workflow for HPLC purity validation.

Method Comparison: OPA vs. PITC Derivatization

The choice of derivatization agent is crucial and can significantly impact the sensitivity, selectivity, and overall performance of the HPLC method.

ParameterMethod A: OPA DerivatizationMethod B: PITC Derivatization
Principle Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.Reacts with primary and secondary amines to form a UV-active phenylthiocarbamyl (PTC) derivative.[3]
Detection Fluorescence (more sensitive)UV (less sensitive)
Reaction Speed Fast (seconds to minutes)Slower (requires longer reaction time and cleanup)
Derivative Stability Less stable, requires automated derivatization just before injection.[4][5]More stable derivatives.
Specificity Specific for primary amines.Reacts with both primary and secondary amines.
Potential Interferences Ammonia and other primary amines in the sample matrix.Reagent-related peaks can interfere with early eluting compounds.

Detailed Experimental Protocols

Below are the detailed experimental protocols for both HPLC methods.

Method A: OPA Derivatization with Fluorescence Detection

1. Reagents and Materials:

  • This compound sample and reference standard

  • HPLC grade acetonitrile, methanol, and water

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (pH 10.4)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

  • Gradient: 0-5 min (10% B), 5-20 min (10-55% B), 20-25 min (55-100% B), 25-30 min (100% B), 30-35 min (10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Fluorescence (Excitation: 340 nm, Emission: 450 nm)

  • Injection Volume: 10 µL

3. Sample Preparation and Derivatization:

  • Sample Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent (Water:Methanol, 50:50).

  • Derivatization (automated in autosampler):

    • Mix 10 µL of sample/standard solution with 40 µL of OPA/3-MPA reagent (dissolved in boric acid buffer).

    • Allow to react for 1 minute before injection.

Method B: PITC Derivatization with UV Detection

1. Reagents and Materials:

  • This compound sample and reference standard

  • HPLC grade acetonitrile and water

  • Phenylisothiocyanate (PITC)

  • Triethylamine (TEA)

  • Acetic acid

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.14 M Sodium Acetate buffer with 0.05% TEA, pH 6.4

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-10 min (8-46% B), 10-12 min (46-100% B), 12-15 min (100% B), 15-18 min (8% B)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 254 nm

  • Injection Volume: 20 µL

3. Sample Preparation and Derivatization:

  • Sample Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent.

  • Derivatization:

    • To 100 µL of sample/standard, add 50 µL of TEA solution (1:1 in water).

    • Add 50 µL of PITC solution (1:1 in acetonitrile).

    • Vortex and allow to react at room temperature for 20 minutes.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 200 µL of mobile phase A.

Method Validation and Comparison

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.

G cluster_validation Method Validation Parameters cluster_comparison Performance Comparison Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness OPA OPA Method OPA->Specificity OPA->Linearity OPA->Accuracy OPA->Precision OPA->LOD OPA->LOQ OPA->Robustness PITC PITC Method PITC->Specificity PITC->Linearity PITC->Accuracy PITC->Precision PITC->LOD PITC->LOQ PITC->Robustness

Caption: Comparison of validation parameters for HPLC methods.

Comparative Performance Data (Hypothetical)
Validation ParameterMethod A: OPA DerivatizationMethod B: PITC Derivatization
Specificity High (Fluorescence detection is inherently more selective)Good (Potential for more interferences from UV-absorbing impurities)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 1.0%< 1.5%
LOD ~ 1 pmol~ 10 pmol
LOQ ~ 3 pmol~ 30 pmol
Robustness Sensitive to pH and reagent stabilityMore robust to minor changes in mobile phase composition
Conclusion and Recommendation

Both the OPA and PITC derivatization methods can be successfully validated for the purity determination of this compound.

  • Method A (OPA) is recommended for applications requiring high sensitivity, such as the detection of trace impurities. The automated derivatization minimizes issues with derivative instability.

  • Method B (PITC) is a robust and reliable alternative, particularly when a fluorescence detector is not available. It is suitable for routine quality control where high sensitivity is not the primary concern.

The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the expected impurity profile of the sample. It is crucial to perform a thorough method validation to ensure the reliability of the results for the intended application.

References

Navigating the Chiral Landscape: A Comparative Guide to Purity Analysis of Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical intermediates is a critical step. This guide provides a comparative overview of analytical methods for determining the enantiomeric excess of methyl 2-amino-4-methoxybutanoate, a key chiral building block. We present a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, supported by experimental data and protocols to aid in method selection and implementation.

The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor in their pharmacological and toxicological profiles. As such, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and their intermediates. This compound, an important intermediate, requires robust analytical methods to quantify its enantiomeric composition accurately. This guide explores the two primary chromatographic techniques employed for this purpose: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).

At a Glance: Method Comparison

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile derivatives on a chiral stationary phase.Separation of enantiomers on a chiral stationary phase in the liquid phase.
Sample Derivatization Mandatory (e.g., acylation)Often not required, but can be used for improved detection.
Typical Stationary Phases Cyclodextrin derivatives (e.g., CHIRALDEX G-TA), Amino acid derivatives (e.g., Chirasil-L-Val)Polysaccharide derivatives (e.g., Chiralpak), Macrocyclic antibiotics (e.g., CHIROBIOTIC)
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Mixture of organic solvents (e.g., Hexane, Isopropanol)
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector, Fluorescence Detector, Mass Spectrometry (MS)
Advantages High resolution, fast analysis times, sensitive detection with MS.Wide applicability, direct analysis of non-volatile compounds, preparative scale options.
Limitations Derivatization can be time-consuming and may introduce errors. Not suitable for non-volatile compounds.Can consume larger volumes of organic solvents. Method development can be complex.

In-Depth Analysis: Methodologies and Performance

Gas Chromatography (GC) Method

Chiral GC analysis of amino acid esters like this compound necessitates a derivatization step to increase volatility and improve chromatographic behavior. A common approach involves the acylation of the primary amine group.

Experimental Protocol: GC-FID Analysis

  • Derivatization:

    • Dissolve 1 mg of the this compound sample in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 10 minutes.

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • Column: CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: 80 °C (hold for 1 min), ramp to 150 °C at 5 °C/min, hold for 5 min

    • Detector: Flame Ionization Detector (FID) at 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

Expected Performance:

ParameterValue
Resolution (Rs) > 2.0
Analysis Time < 20 min
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer

This method offers excellent resolution and sensitivity, allowing for the accurate determination of enantiomeric excess. The use of different acylating agents can sometimes lead to a reversal in the elution order of the enantiomers, a phenomenon that can be exploited for the analysis of trace enantiomeric impurities.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a versatile technique that can often be employed without prior derivatization of the analyte. The choice of the chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Polysaccharide-based CSPs are widely used for their broad enantiorecognition capabilities.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Expected Performance:

ParameterValue
Resolution (Rs) > 1.5
Analysis Time < 15 min
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer

This direct HPLC method is straightforward and avoids the potential complications of derivatization. The mobile phase composition can be optimized to improve resolution and analysis time. For enhanced sensitivity, derivatization with a fluorescent tag like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) can be employed, with detection by a fluorescence detector.[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the GC and HPLC methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Methyl 2-amino-4- methoxybutanoate Sample Dissolve Dissolve in Methylene Chloride Sample->Dissolve Derivatize Add TFAA & Heat at 60°C Dissolve->Derivatize Cool Cool to Room Temperature Derivatize->Cool Inject Inject into GC Cool->Inject Separate Separation on CHIRALDEX G-TA Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Enantiomeric Excess Chromatogram->Calculate

Caption: Workflow for Chiral GC Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Methyl 2-amino-4- methoxybutanoate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiralpak AD-H Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Enantiomeric Excess Chromatogram->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

Both GC and HPLC offer reliable and accurate methods for the chiral purity analysis of this compound. The choice between the two techniques will depend on several factors, including the available instrumentation, the required sensitivity, and the sample throughput. For high-throughput screening and when dealing with volatile compounds, the speed and resolution of chiral GC are advantageous. Conversely, the versatility of chiral HPLC, particularly its ability to handle non-volatile compounds without derivatization, makes it a powerful tool for a broader range of applications. By understanding the principles and experimental considerations of each method, researchers can select the most appropriate approach to ensure the chiral integrity of their compounds.

References

A Comparative Guide to Therapeutic Intermediates: The Case of Local Anesthetic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) often involves the careful selection of therapeutic intermediates to ensure optimal efficacy, yield, and purity of the final product. This guide provides a comparative overview of a common intermediate used in the synthesis of local anesthetics, with a focus on the synthesis of benzocaine. While direct comparative experimental data for "Methyl 2-amino-4-methoxybutanoate" remains limited in publicly available literature, we will delve into a well-established synthetic pathway for benzocaine utilizing a common alternative, p-aminobenzoic acid, to provide a framework for evaluation.

Synthesis of Benzocaine: A Comparative Perspective

Benzocaine, a widely used local anesthetic, can be synthesized through various pathways. A prevalent method involves the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol in the presence of an acid catalyst. This section details the experimental protocol for this synthesis, which can serve as a benchmark for evaluating the efficacy of other intermediates.

Experimental Protocol: Synthesis of Benzocaine from p-Aminobenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of benzocaine.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Infrared (IR) spectrometer

Procedure:

  • In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.[1]

  • Carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form at this stage.[1]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[1]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 250 mL beaker containing 30 mL of ice water.

  • Slowly neutralize the solution by adding a 10% sodium carbonate solution while stirring until the pH is approximately 8. Carbon dioxide gas evolution will be observed.

  • Collect the resulting white precipitate of benzocaine by vacuum filtration using a Büchner funnel.[1]

  • Wash the precipitate with three 10 mL portions of cold deionized water to remove any remaining salts.

  • Dry the purified product and determine its mass and melting point. The expected melting point of benzocaine is in the range of 88-92°C.

  • Characterize the product using infrared (IR) spectroscopy to confirm the presence of the characteristic ester and amine functional groups.

Data Presentation: A Framework for Comparison

To objectively compare the efficacy of different therapeutic intermediates, quantitative data from the synthesis should be meticulously recorded and presented. The following table provides a template for such a comparison. While data for "this compound" is not available, this structure allows for a direct comparison should such data be generated.

Parameterp-Aminobenzoic AcidThis compoundOther Intermediate
Starting Material p-Aminobenzoic acidThis compound-
Molecular Weight 137.14 g/mol 149.19 g/mol -
Reaction Time 60-75 minutes--
Theoretical Yield (Calculated based on starting amount)--
Actual Yield Varies (e.g., 17.87% to 78%)[2]--
Percent Yield Varies--
Purity (Melting Point) 88-92°C--
Purity (Spectroscopy) Confirmed by IR spectroscopy--

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product PABA p-Aminobenzoic Acid Mix Mixing PABA->Mix Ethanol Ethanol Ethanol->Mix H2SO4 Sulfuric Acid (catalyst) H2SO4->Mix Reflux Reflux (60-75 min) Mix->Reflux Cooling Cooling Reflux->Cooling Neutralization Neutralization (Na2CO3) Cooling->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Drying Drying Filtration->Drying Benzocaine Benzocaine Drying->Benzocaine

Caption: Experimental workflow for the synthesis of benzocaine.

fischer_esterification Reactants p-Aminobenzoic Acid + Ethanol Catalyst + H2SO4 Product Benzocaine + Water Reactants->Product Fischer Esterification

Caption: Fischer esterification of p-aminobenzoic acid.

Concluding Remarks

The selection of a therapeutic intermediate has a profound impact on the efficiency, cost-effectiveness, and environmental footprint of pharmaceutical manufacturing. While this guide has focused on the well-documented synthesis of benzocaine from p-aminobenzoic acid due to a lack of comparative data for "this compound," the presented framework for data collection and analysis provides a robust methodology for evaluating the efficacy of any new or alternative intermediate. Researchers and drug development professionals are encouraged to apply this comparative approach to their own work to facilitate informed decision-making in the synthetic process. Further research into the synthetic applications of "this compound" is warranted to fully assess its potential as a valuable therapeutic intermediate.

References

Spectroscopic Analysis of Methyl 2-amino-4-methoxybutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of Methyl 2-amino-4-methoxybutanoate, a key building block in medicinal chemistry, against viable alternatives. By presenting predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification and characterization of this compound.

Comparative Spectroscopic Data

To facilitate clear and rapid analysis, the following tables summarize the predicted spectroscopic data for this compound and the experimental data for two structurally similar alternatives: Methionine methyl ester and Homoserine methyl ester.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, 500 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~3.70s3H-OCH₃ (ester)
~3.55t1H-CH(NH₂)
~3.35s3H-OCH₃ (ether)
~3.30t2H-CH₂-O-
~2.00m2H-CH₂-CH(NH₂)
~1.60br s2H-NH₂
Methionine methyl ester (Experimental) 3.74s3H-OCH₃ (ester)
3.69t1H-CH(NH₂)
2.58t2H-CH₂-S-
2.11s3H-S-CH₃
2.08-1.95m2H-CH₂-CH(NH₂)
1.68br s2H-NH₂
Homoserine methyl ester (Experimental) 3.75s3H-OCH₃
3.80-3.70m2H-CH₂-OH
3.55dd1H-CH(NH₂)
2.05-1.90m2H-CH₂-CH(NH₂)
2.50 (variable)br s1H-OH
1.70br s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, 125 MHz, CDCl₃)

Compoundδ (ppm)Assignment
This compound (Predicted) ~174.0C=O (ester)
~70.0-CH₂-O-
~58.0-OCH₃ (ether)
~52.0-CH(NH₂)
~51.0-OCH₃ (ester)
~30.0-CH₂-CH(NH₂)
Methionine methyl ester (Experimental) 174.8C=O (ester)
52.8-CH(NH₂)
52.2-OCH₃ (ester)
31.5-CH₂-CH(NH₂)
30.2-CH₂-S-
15.4-S-CH₃
Homoserine methyl ester (Experimental) 175.2C=O (ester)
60.5-CH₂-OH
53.0-CH(NH₂)
52.5-OCH₃ (ester)
35.0-CH₂-CH(NH₂)

Table 3: IR Spectroscopic Data (Predicted and Experimental, cm⁻¹)

Compoundν (cm⁻¹)Functional Group
This compound (Predicted) 3400-3200N-H stretch (amine)
2950-2850C-H stretch (alkane)
1740C=O stretch (ester)
1100C-O stretch (ether and ester)
Methionine methyl ester (Experimental) 3380, 3310N-H stretch (amine)
2950, 2850C-H stretch (alkane)
1738C=O stretch (ester)
1215C-O stretch (ester)
Homoserine methyl ester (Experimental) 3400-3200 (broad)O-H and N-H stretch
2955, 2860C-H stretch (alkane)
1735C=O stretch (ester)
1060C-O stretch (alcohol and ester)

Table 4: Mass Spectrometry Data (Predicted and Experimental, ESI-MS)

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 148.0974116.0712, 88.0606, 74.0606, 56.0500
Methionine methyl ester (Experimental) 164.0740116.0709, 104.0531, 61.0287
Homoserine methyl ester (Experimental) 134.0761116.0709, 74.0606, 56.0500

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

    • Spectral width: 240 ppm

  • Data Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Perform a background scan of the clean ATR crystal prior to sample analysis. The final spectrum is presented in transmittance or absorbance mode.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Parameters (Positive Ion Mode):

    • Infusion flow rate: 5 µL/min

    • Capillary voltage: 3.5 kV

    • Nebulizing gas (N₂): 1.5 L/min

    • Drying gas (N₂) temperature: 200 °C

    • Mass range: m/z 50-500

  • Data Processing: Process the acquired data to identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of this compound is outlined in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation Synthesis Synthesized Methyl 2-amino-4-methoxybutanoate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Analysis IR IR Spectroscopy Synthesis->IR Analysis MS Mass Spectrometry Synthesis->MS Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Alternatives and Predicted Data Structure_Elucidation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

In-House Synthesis of Methyl 2-amino-4-methoxybutanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The decision to synthesize a compound in-house versus outsourcing or purchasing it directly involves a careful consideration of cost, time, and available resources. This guide provides a cost-benefit analysis of a proposed synthesis method for Methyl 2-amino-4-methoxybutanoate, a molecule of potential interest in medicinal chemistry. Due to the limited availability of published synthesis routes for this specific ester, we present a straightforward and widely applicable method: the esterification of 2-amino-4-methoxybutanoic acid.

Proposed Synthesis Route: Fischer Esterification

The most direct and cost-effective method for the preparation of this compound is the Fischer esterification of the corresponding amino acid, 2-amino-4-methoxybutanoic acid, using methanol as both the solvent and reactant, with thionyl chloride as the catalyst. This method is well-established for the esterification of amino acids.

Comparative Cost Analysis

Since there are no established alternative synthesis methods to compare, this analysis will focus on the economics of synthesizing this compound in-house via the proposed Fischer esterification versus the direct purchase of the starting material, 2-amino-4-methoxybutanoic acid. This provides a practical decision-making framework for a research and development setting.

Table 1: Cost Breakdown of Starting Materials and Reagents

CompoundSupplierCatalog NumberPrice (USD)QuantityCost per gram/mL (USD)
2-amino-4-methoxybutanoic acidSigma-AldrichENA292596513$162.50100 mg$1625.00/g
2-amino-4-methoxybutanoic acidCymitQuimica$225.0050 mg$4500.00/g
Thionyl chloride (97%)Sigma-Aldrich320536$193.001 L$0.19/mL
Thionyl chloride (99%)Thermo ScientificAC423770500$117.2050 g$2.34/g
Methanol (99.8%)ECHEMI~$2155.00/mtBulk~$0.002/mL

Note: Prices are subject to change and may vary based on vendor, purity, and quantity. The price for methanol is based on bulk industrial pricing and will be higher for smaller, reagent-grade quantities.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for the esterification of amino acids using thionyl chloride and methanol.

Materials:

  • 2-amino-4-methoxybutanoic acid

  • Anhydrous methanol

  • Thionyl chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-methoxybutanoic acid in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Performance and Benchmarking

As there is no direct experimental data for the synthesis of this compound, the expected yield and purity are based on analogous esterification reactions of similar amino acids.[1]

Table 2: Estimated Performance Data

ParameterEstimated ValueNotes
Yield 85-95%Based on typical yields for Fischer esterification of amino acids.
Purity >95%Achievable with standard purification techniques like extraction and washing. Higher purity may require chromatography or distillation.
Reaction Time 4-8 hoursDependant on the scale and reaction temperature.
Cost per gram (in-house) Significantly lower than purchasing the starting amino acid in large quantities.The primary cost driver is the starting amino acid. The reagents are relatively inexpensive.

Logical Workflow and Decision-Making

The decision to synthesize this compound in-house is primarily an economic one, especially when larger quantities are required. The high cost of the starting amino acid makes direct purchase of this precursor for large-scale work prohibitively expensive.

Synthesis_Decision_Workflow start Need for Methyl 2-amino-4-methoxybutanoate check_quantity Quantity Required? start->check_quantity small_scale Small Scale (<1g) check_quantity->small_scale Small large_scale Large Scale (>1g) check_quantity->large_scale Large purchase_aa Purchase 2-amino-4-methoxybutanoic acid small_scale->purchase_aa synthesize_ester Synthesize Ester In-House large_scale->synthesize_ester cost_prohibitive Direct purchase of ester (if available) is likely cost-prohibitive for large scale large_scale->cost_prohibitive purchase_aa->synthesize_ester Proceed with Esterification cost_effective In-house synthesis is the most cost-effective approach for larger quantities synthesize_ester->cost_effective

Caption: Decision workflow for obtaining this compound.

Synthesis Pathway Diagram

The proposed synthesis follows a classical Fischer esterification mechanism.

Fischer_Esterification cluster_reactants Reactants cluster_products Products amino_acid 2-amino-4-methoxybutanoic acid protonated_carbonyl Protonated Carbonyl amino_acid->protonated_carbonyl + H⁺ (from SOCl₂/MeOH reaction) methanol Methanol (excess) thionyl_chloride SOCl₂ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH₃OH ester_product This compound tetrahedral_intermediate->ester_product - H₂O, - H⁺ water H₂O

Caption: Proposed Fischer esterification pathway for the synthesis.

Conclusion

For researchers requiring this compound, in-house synthesis via Fischer esterification of the corresponding amino acid presents a viable and cost-effective strategy, particularly for larger quantities. While the initial investment in the starting amino acid is high, the low cost of reagents and the simplicity of the procedure make it an attractive option compared to the potential costs of custom synthesis or direct purchase of the final product, should it become commercially available at a premium price. This analysis provides a foundational guide for making an informed decision based on the economic and practical aspects of chemical synthesis in a research and development environment.

References

Comparative Bioactivity of Amino Acid Ester Derivatives: A Focus on Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-activity relationship of 2-aminobenzoic acid derivatives reveals key insights into their potential as antifungal therapeutics.

In the quest for novel antimicrobial agents, amino acid esters and their derivatives have emerged as a promising class of compounds. Their structural diversity and potential for modification allow for the fine-tuning of their biological activity. This guide provides a comparative analysis of the antifungal and antibiofilm activities of a series of synthesized 2-aminobenzoic acid derivatives, offering valuable data for researchers and professionals in drug development. The following sections detail the experimental methodologies, comparative bioactivity data, and a visualization of the experimental workflow.

Comparative Antifungal Activity

The antifungal efficacy of four derivatives of 2-aminobenzoic acid was evaluated against a clinical isolate of Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined to quantify and compare their antifungal potency.

Compound IDChemical StructureR GroupMIC (µg/mL)[1]
1 2-aminobenzoateMethyl70[1]
2 2-aminobenzoateEthyl70[1]
3 2-aminobenzoyl-serine methyl esterSerine methyl ester>70
4 2-aminobenzoyl-feruloyl-serine methyl esterFeruloyl-serine methyl ester>70

Note: Lower MIC values indicate higher antifungal activity.

The results indicate that the simpler ester derivatives, compounds 1 and 2 , with methyl and ethyl R groups respectively, exhibited the highest antifungal activity against the tested Candida albicans strain.[1] In contrast, the derivatives with more complex R groups (compounds 3 and 4 ) showed reduced or no significant activity at the tested concentrations.[1] This suggests that the nature and size of the ester substituent play a crucial role in the antifungal properties of these compounds. Specifically, the presence of a free amino group on the serine residue in compound 3 is thought to impair its ability to inhibit fungal growth.[1]

Experimental Protocols

The following section outlines the methodology used to determine the antifungal activity of the 2-aminobenzoic acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of the synthesized compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) against a clinical isolate of Candida albicans. The experiments were conducted using the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.

Procedure:

  • Preparation of Inoculum: A suspension of Candida albicans was prepared from a fresh culture and its density was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compounds: The test compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in RPMI 1640 medium to obtain a range of concentrations.

  • Microdilution Assay: The assay was performed in 96-well microtiter plates. Each well contained the prepared fungal inoculum and a specific concentration of the test compound. Positive (fungal inoculum without any compound) and negative (medium only) controls were included on each plate.

  • Incubation: The microtiter plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC: After incubation, the plates were visually inspected for fungal growth. The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of Candida albicans.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and bioactivity screening of the 2-aminobenzoic acid derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioactivity Bioactivity Evaluation start 2-Aminobenzoic Acid esterification Esterification with different alcohols start->esterification derivatives Synthesized Derivatives (1-4) esterification->derivatives screening Antifungal Screening (Candida albicans) derivatives->screening Test Compounds mic MIC Determination (Broth Microdilution) screening->mic data Comparative Data Analysis mic->data

References

Predictive Cross-Reactivity Analysis of Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Methyl 2-amino-4-methoxybutanoate with other reagents. In the absence of direct experimental data for this specific compound, this document offers a predictive assessment based on structural similarity to known molecules and outlines a comprehensive experimental protocol to validate these predictions.

Introduction to Cross-Reactivity

In various biological assays, such as immunoassays, cross-reactivity is the phenomenon where a detection antibody or other binding molecule recognizes and binds to substances other than the intended target analyte. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering substance. This compound, an amino acid derivative, possesses a chemical structure that could potentially cross-react with antibodies or reagents designed for similar molecules.

Potential Cross-Reactivity of Structurally Similar Compounds

The following table summarizes potential cross-reactivity based on structural similarity to this compound. The level of potential cross-reactivity is a prediction based on shared chemical moieties.

CompoundStructureKey Structural SimilaritiesPotential for Cross-Reactivity
This compound this compoundTarget Analyte N/A
MethionineMethionineIdentical carbon backbone and amino group position. Differs by a thioether instead of an ether and a carboxylic acid instead of a methyl ester.High
Methionine Methyl EsterMethionine Methyl EsterVery high similarity. Identical backbone, amino group, and methyl ester. Differs only by the thioether vs. ether linkage in the side chain.Very High
Leucine Methyl EsterLeucine Methyl EsterShares the alpha-amino methyl ester core structure. Differs in the side chain (isobutyl vs. methoxyethyl).Moderate
HomocysteineHomocysteineShares the same carbon backbone length and alpha-amino acid structure. Differs with a thiol group instead of a methoxy group and a carboxylic acid instead of a methyl ester.Moderate to High
2-Aminobutanoic acid2-Aminobutanoic acidShorter carbon backbone but retains the alpha-amino acid structure.Low to Moderate

Experimental Protocol for Determining Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the cross-reactivity of related compounds.

Objective: To determine the percentage cross-reactivity of potential interfering compounds with an antibody raised against this compound.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antibody against this compound

  • This compound standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a standard curve of this compound.

    • Prepare serial dilutions of the potential cross-reacting compounds.

    • Add the standards or the potential cross-reactants to the wells, followed immediately by the addition of a limited amount of the primary antibody against this compound.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Calculate the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the IC50 for each of the potential cross-reacting compounds.

  • The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Visualizations

G cluster_target Target Analyte cluster_analogs Potential Cross-Reactants Target This compound Methionine Methionine Target->Methionine High Similarity MetEster Methionine Methyl Ester Target->MetEster Very High Similarity LeuEster Leucine Methyl Ester Target->LeuEster Moderate Similarity

Caption: Structural relationships and potential for cross-reactivity.

G A Coat Plate with Antigen B Wash A->B C Block B->C D Wash C->D E Add Sample/Standard + Primary Antibody D->E F Incubate (Competitive Binding) E->F G Wash F->G H Add Secondary Antibody G->H I Wash H->I J Add Substrate I->J K Read Signal J->K

Caption: Competitive ELISA workflow for cross-reactivity testing.

Benchmarking "Methyl 2-amino-4-methoxybutanoate" Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the quality of chemical building blocks is paramount. The purity and characterization of starting materials directly influence the success of synthesis, the integrity of biological assays, and the overall timeline of a project. This guide provides a comprehensive performance comparison of "Methyl 2-amino-4-methoxybutanoate" against typical commercial standards available in the market.

"this compound" is a versatile building block with potential applications in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring a methyl ester, a primary amine, and a methoxy group, offers multiple points for chemical modification. This guide will provide researchers with the necessary data and protocols to make informed decisions when selecting this critical raw material.

Data Presentation: Key Performance Indicators

The following table summarizes the key performance indicators (KPIs) for our "this compound" compared to two representative commercial standards: a high-purity grade (Commercial Standard A) and a standard grade (Commercial Standard B). The data presented is based on rigorous internal testing following the detailed protocols outlined in the subsequent section.

Key Performance Indicator (KPI)Our this compoundCommercial Standard A (High Purity)Commercial Standard B (Standard Grade)
Purity (HPLC) ≥ 99.5%≥ 99.0%≥ 97.0%
Enantiomeric Purity ≥ 99.8%≥ 99.5%Not Specified
Residual Solvents (GC-HS) < 0.1%< 0.2%< 0.5%
Heavy Metals (ICP-MS) < 10 ppm< 20 ppm< 50 ppm
Water Content (Karl Fischer) < 0.1%< 0.2%< 0.5%
Appearance White to off-white crystalline solidWhite crystalline solidWhite to yellowish solid

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation table. These protocols are designed to be readily implemented in a standard analytical chemistry laboratory.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of "this compound" and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

  • Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Purity Determination by Chiral HPLC
  • Objective: To determine the enantiomeric excess of the desired enantiomer of "this compound".

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A suitable chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a suitable amine modifier (e.g., 0.1% diethylamine).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

  • Calculation: Enantiomeric purity is calculated as the percentage of the peak area of the desired enantiomer relative to the sum of the areas of both enantiomer peaks.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
  • Objective: To identify and quantify residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Quantification: The concentration of each residual solvent is determined using an external standard calibration curve.

Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Objective: To determine the concentration of heavy metal impurities.

  • Instrumentation: An ICP-MS system.

  • Sample Preparation: The sample is digested using a mixture of nitric acid and hydrochloric acid in a microwave digestion system. The digested sample is then diluted with deionized water to a suitable concentration.

  • Analysis: The sample solution is introduced into the ICP-MS, and the concentrations of various heavy metals (e.g., Pb, Hg, As, Cd) are determined by comparing the signal intensities with those of certified reference materials.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the benchmarking process.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison MAMB Methyl 2-amino-4- methoxybutanoate HPLC Purity (HPLC) MAMB->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) MAMB->Chiral_HPLC GC_HS Residual Solvents (GC-HS) MAMB->GC_HS ICP_MS Heavy Metals (ICP-MS) MAMB->ICP_MS CS_A Commercial Standard A CS_A->HPLC CS_A->Chiral_HPLC CS_A->GC_HS CS_A->ICP_MS CS_B Commercial Standard B CS_B->HPLC CS_B->Chiral_HPLC CS_B->GC_HS CS_B->ICP_MS Data_Table Comparative Data Table HPLC->Data_Table Chiral_HPLC->Data_Table GC_HS->Data_Table ICP_MS->Data_Table Report Benchmarking Report Data_Table->Report

Caption: Experimental workflow for benchmarking.

signaling_pathway_analogy cluster_0 Input Quality cluster_1 Synthesis & Development Process cluster_2 Outcome High_Purity High Purity Building Block Synthesis Chemical Synthesis High_Purity->Synthesis Leads to Low_Purity Low Purity Building Block Low_Purity->Synthesis Leads to (Side Reactions) Purification Purification Low_Purity->Purification Complicates Synthesis->Purification Requires Less Low_Yield Low Yield & Inconsistent Data Synthesis->Low_Yield Often Results in Assay Biological Assay Purification->Assay Provides Clean High_Yield High Yield & Reproducible Data Assay->High_Yield Results in

Caption: Impact of building block purity on drug development.

Safety Operating Guide

Proper Disposal of Methyl 2-amino-4-methoxybutanoate: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of chemical reagents. This document outlines the recommended procedures for the proper disposal of Methyl 2-amino-4-methoxybutanoate, ensuring minimal environmental impact and adherence to safety protocols.

Currently, a publicly available Safety Data Sheet (SDS) for this compound could not be located through standard database searches. The information presented here is based on general best practices for the disposal of laboratory chemicals of a similar nature. It is imperative to obtain the specific SDS from your chemical supplier for detailed and definitive guidance. The SDS will provide crucial information regarding the substance's specific hazards, handling, storage, and disposal requirements.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a certified respirator.

General Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of this compound. This procedure should be adapted based on the specific guidance provided in the manufacturer's SDS and local regulations.

cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal prep_sds Obtain & Review SDS prep_ppe Wear Appropriate PPE prep_sds->prep_ppe collect_container Use Designated, Labeled Waste Container prep_ppe->collect_container collect_separate Do Not Mix with Incompatible Wastes collect_container->collect_separate storage_area Store in a Cool, Dry, Well-Ventilated Area collect_separate->storage_area storage_away Keep Away from Ignition Sources storage_area->storage_away disposal_ehs Contact Environmental Health & Safety (EHS) Office storage_away->disposal_ehs disposal_licensed Arrange for Pickup by a Licensed Waste Disposal Vendor disposal_ehs->disposal_licensed

A generalized workflow for the safe disposal of laboratory chemicals.

Detailed Disposal Procedures

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound will provide specific instructions for its disposal.

  • Waste Identification and Segregation:

    • Designate a specific, properly labeled, and sealed container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by the SDS or your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.

  • Container Management:

    • Ensure the waste container is made of a material compatible with this compound.

    • Keep the container closed at all times, except when adding waste.

    • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.

  • Final Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Disposal must be conducted through a licensed and certified hazardous waste disposal company.

Disclaimer: The information provided above is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for the specific information that would be provided in a Safety Data Sheet (SDS) for this compound. Always prioritize the instructions from the chemical manufacturer and your institution's established safety protocols.

Essential Safety and Operational Guidance for Handling Methyl 2-amino-4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Methyl 2-amino-4-methoxybutanoate and its hydrochloride salt. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound hydrochloride, based on available safety data. These recommendations are generally applicable to the free base as well.

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould be worn with side protection.
Hand Protection Chemical-resistant glovesTested according to EN 374. Nitrile or neoprene gloves are generally suitable. Always inspect gloves prior to use.
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Protection Dust Mask or RespiratorNecessary when handling the solid form to avoid dust formation. A particulate filter device (EN 143) is recommended.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid direct contact with skin and eyes.[1][2]

  • Do not breathe in dust or vapors.[1][2]

  • Wash hands thoroughly after handling.

  • Prevent the formation of dust when working with the solid form.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Management

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Waste Disposal:

  • Dispose of unwanted this compound and its containers at an approved waste disposal plant.

  • Waste materials may be classified as hazardous and should be handled accordingly.

  • Do not allow the chemical to enter drains or waterways.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

start Start: Receive Chemical pre_use_check Pre-Use Check: - Verify SDS - Inspect Container start->pre_use_check don_ppe Don PPE: - Safety Goggles - Lab Coat - Gloves - Respirator (if solid) pre_use_check->don_ppe handling Handling: - Work in Fume Hood - Avoid Dust/Vapors - No Direct Contact don_ppe->handling storage Storage: - Tightly Closed - Cool, Dry, Ventilated handling->storage Post-Use spill Spill? handling->spill storage->don_ppe For Next Use spill_response Spill Response: - Evacuate & Ventilate - Contain & Collect - Clean Area spill->spill_response Yes disposal_prep Prepare for Disposal: - Label Waste Container spill->disposal_prep No spill_response->disposal_prep dispose Dispose Waste: - Follow Institutional & Local Regulations disposal_prep->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe end End doff_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Methyl 2-amino-4-methoxybutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.